n-Ethylbenzene-1,2-diamine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-N-ethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPAGJPHUNNVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885245 | |
| Record name | 1,2-Benzenediamine, N1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-73-5 | |
| Record name | N1-Ethyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediamine, N1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediamine, N1-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenediamine, N1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of n-Ethylbenzene-1,2-diamine from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of n-Ethylbenzene-1,2-diamine from o-phenylenediamine, primarily focusing on the robust and widely applicable reductive amination methodology. This document outlines the core chemical principles, a detailed experimental protocol, and relevant quantitative data to support researchers in the successful synthesis and purification of the target compound.
Introduction
This compound is a valuable substituted aromatic diamine that serves as a key building block in the synthesis of various heterocyclic compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. The introduction of an ethyl group to one of the amino functionalities of o-phenylenediamine modifies its chemical and physical properties, influencing the reactivity and biological activity of its derivatives.
The most common and efficient method for the synthesis of this compound is the reductive amination of o-phenylenediamine with acetaldehyde. This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is favored for its operational simplicity, generally high yields, and the commercial availability of the starting materials.
Reaction Principle: Reductive Amination
Reductive amination involves two key chemical transformations occurring sequentially in the same reaction vessel:
-
Imine Formation: The nucleophilic primary amine of o-phenylenediamine attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by the elimination of a water molecule to form a Schiff base, an intermediate imine. This step is typically acid-catalyzed.[1]
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a suitable reducing agent, yielding the final N-ethylated product. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3] Sodium borohydride is a cost-effective and mild reducing agent suitable for this transformation.[1][4]
Experimental Protocol: Reductive Amination of o-Phenylenediamine with Acetaldehyde
This protocol provides a detailed step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
o-Phenylenediamine
-
Acetaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 eq) in anhydrous methanol. Stir the solution at room temperature until the solid is completely dissolved.
-
Addition of Acetaldehyde: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 - 1.2 eq) dropwise to the stirred solution using a dropping funnel. Maintain the temperature at 0 °C during the addition to control any potential exotherm.
-
Imine Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Continue stirring for an additional 1-2 hours to facilitate the formation of the imine intermediate. The progress of the imine formation can be monitored by TLC.
-
Reduction: Once the imine formation is deemed complete (or has reached equilibrium), cool the reaction mixture back down to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly and portion-wise add sodium borohydride (1.5 - 2.0 eq) to the cooled and stirred reaction mixture. The addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction Completion: After the addition of the reducing agent is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours). Monitor the reaction for the disappearance of the imine intermediate by TLC.
-
Work-up:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to decompose the excess sodium borohydride.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the pure product (as indicated by TLC) and concentrate them to yield this compound as an oil or low-melting solid.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of this compound via reductive amination. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Materials | ||
| o-Phenylenediamine | 1.0 eq | |
| Acetaldehyde | 1.1 - 1.2 eq | |
| Sodium Borohydride | 1.5 - 2.0 eq | [5] |
| Reaction Conditions | ||
| Solvent | Methanol | [6] |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12 - 18 hours | |
| Product | ||
| This compound | ||
| Expected Yield | 70-85% | General expectation for reductive amination[1] |
| Purity (after chromatography) | >95% | |
| Appearance | Colorless to pale yellow oil/solid |
Visualizations
Signaling Pathway: Reductive Amination
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the reductive amination synthesis.
Safety Considerations
-
o-Phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Acetaldehyde: Highly flammable liquid and vapor. It is also an irritant. Handle in a fume hood away from ignition sources.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench excess reagent slowly.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. A thorough risk assessment should be conducted prior to performing this synthesis.
References
- 1. gctlc.org [gctlc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
A Technical Guide to the Synthesis of N-Ethylbenzene-1,2-diamine via Reductive Amination
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of N-ethylbenzene-1,2-diamine, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. The core focus of this document is on the strategic application of reductive amination, a robust and highly selective method for amine synthesis.[1][2] This guide details the primary synthetic pathway, provides a comprehensive experimental protocol, summarizes key quantitative data, and illustrates the underlying chemical processes and workflows through detailed diagrams.
Introduction
N-substituted ethylenediamine derivatives are crucial building blocks in organic synthesis, serving as key fragments in medicinal chemistry and as intermediates for agrochemicals, dyes, and functional materials.[3][4] this compound, specifically, is a member of the N-aryl-N'-alkylethylenediamine class of compounds, which gained prominence in the mid-20th century.[5]
Reductive amination offers a controlled and efficient method for the synthesis of such secondary amines.[4][6] The process typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired amine.[2][7] This one-pot approach avoids the common pitfalls of direct alkylation, such as low selectivity and the formation of over-alkylation products.[4][8] This guide will focus on the synthesis of this compound from o-phenylenediamine and acetaldehyde.
Core Synthesis Pathway
The primary and most direct route for the synthesis of this compound via reductive amination involves the reaction of o-phenylenediamine with acetaldehyde. The reaction proceeds in two main stages within a single pot:
-
Imine Formation: o-Phenylenediamine reacts with acetaldehyde, typically under mild acidic catalysis, to form an N-ethylidenebenzene-1,2-diamine intermediate (an imine or the corresponding iminium ion).
-
Reduction: A selective reducing agent, present in the reaction mixture, reduces the carbon-nitrogen double bond (C=N) of the imine intermediate to a single bond, yielding the final this compound product.
A key advantage of this method is the use of mild reducing agents that selectively reduce the imine in the presence of the starting aldehyde, preventing the reduction of the carbonyl group to an alcohol.[2]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound. The protocol is based on established procedures for the reductive amination of aromatic amines.[9]
Materials and Reagents:
-
o-Phenylenediamine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add o-phenylenediamine (1.0 eq). Dissolve the amine in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.
-
Imine Formation: Add acetaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., a few drops).[10] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reagent is preferred as it is milder and more selective than sodium borohydride for reductive aminations.[2] The reaction is typically exothermic; maintain the temperature at or below room temperature with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Purification (Initial): Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[8] Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification (Final): The crude this compound can be purified by either vacuum distillation or column chromatography on silica gel.[8] For chromatography, a gradient of ethyl acetate in hexanes is a common mobile phase.
Data Presentation: Reductive Amination Conditions
While a specific protocol for this compound is not extensively published, the conditions can be inferred from analogous reactions. The following table summarizes typical conditions for reductive amination involving various amines and carbonyls.
| Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
| Aniline | Benzaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | RT | High | [9] |
| 4-Methoxyaniline | 4-Nitrobenzaldehyde | NaBH₄ | Methanol | - | RT | ~58% | [11] |
| Various amines | Aldehydes/Ketones | α-picoline-borane | Methanol/Water | Acetic Acid | RT | Good | [12] |
| Nitroarenes | Aldehydes | H₂ | Various | Noble Metal (Pd, Pt) | 25-100 | High | [4] |
| Nitroarenes | Aldehydes | Formic Acid | Water | Au/TiO₂-R | 80 | High | [6] |
Note: "RT" denotes room temperature. Yields are highly substrate-dependent.
Workflow and Purification
The overall experimental process from setup to final product analysis follows a standard synthetic chemistry workflow. Subsequent purification is critical to remove unreacted starting materials, by-products, and residual reagents.
Caption: General experimental workflow for synthesis and purification.
Purification Strategies
-
Vacuum Distillation: This method is ideal for separating the liquid product from non-volatile impurities.[8] Given that o-phenylenediamine can be purified by distillation under reduced pressure, this is a viable method for the product.[13]
-
Column Chromatography: Useful for removing structurally similar impurities, such as any potential over-alkylation by-products (e.g., N,N'-diethylbenzene-1,2-diamine).[8]
-
Recrystallization (as a salt): The free base is a liquid or low-melting solid, but it can be converted to a crystalline salt (e.g., dihydrochloride) which can then be purified by recrystallization.[8][13]
Conclusion
The synthesis of this compound via reductive amination is an effective and highly selective method suitable for laboratory and potential scale-up applications. By reacting o-phenylenediamine with acetaldehyde in a one-pot process using a mild reducing agent like sodium triacetoxyborohydride, the target compound can be produced with high control, avoiding the formation of undesirable by-products common in other alkylation methods. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
- 1. gctlc.org [gctlc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Lab Report on Reductive Amination [art-xy.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to N-Ethylbenzene-1,2-diamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
N-Ethylbenzene-1,2-diamine, also known as N-Ethyl-o-phenylenediamine, is an aromatic amine of significant interest in coordination chemistry and as a building block for heterocyclic compounds. Its bifunctional nature, featuring both a primary and a secondary amine group on a benzene ring, makes it a versatile precursor in various synthetic applications. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.
Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for experimental design and analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| CAS Number | 23838-73-5 | [1] |
| Boiling Point | 263.2 °C at 760 mmHg | [1][2] |
| Density | 1.066 g/cm³ | [1][2] |
| Melting Point | 185-187 °C (decomposed) | [2] |
| Flash Point | 130.3 °C | [1] |
| Vapor Pressure | 0.0105 mmHg at 25 °C | [1][2] |
| pKa | 6.00 ± 0.10 (Predicted) | [2] |
| Refractive Index | 1.617 | [1] |
| LogP | 2.35480 | [2] |
Chemical Structure
The structure of this compound features an ethyl group attached to one of the amino groups of an o-phenylenediamine core. This substitution influences the compound's reactivity and steric hindrance compared to the parent diamine.
-
IUPAC Name: N¹-ethylbenzene-1,2-diamine
-
Synonyms: N-Ethyl-o-phenylenediamine, 1,2-Benzenediamine, N1-ethyl-[1]
-
Canonical SMILES: CCNC1=CC=CC=C1N[2]
-
InChI: InChI=1/C8H12N2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3[1]
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar diamine ligands and serve as a guide for the synthesis of derivatives of this compound. These methods are foundational for exploring its utility in catalysis and medicinal chemistry.
Protocol 1: Synthesis of a Platinum(II) Complex
This protocol outlines the synthesis of a dichloroplatinum(II) complex, a class of compounds widely investigated for their potential as anticancer agents. The procedure is based on the reaction with 4-Bromo-N1-ethylbenzene-1,2-diamine and is expected to be adaptable.[3]
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Ligand Solution Preparation: In a 100 mL Schlenk flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
Metal Precursor Solution Preparation: In a separate 50 mL beaker, dissolve 1.0 mmol of K₂[PtCl₄] in 10 mL of deionized water, gently warming to ensure complete dissolution.
-
Reaction: Under an inert atmosphere, add the aqueous K₂[PtCl₄] solution dropwise to the ethanolic ligand solution with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: Cool the mixture to room temperature to allow for precipitate formation. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purification: Filter the solid product and wash it sequentially with deionized water (3 x 10 mL), ethanol (2 x 10 mL), and finally with diethyl ether (2 x 10 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the final product under vacuum.
Protocol 2: Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of heterocyclic compounds with various pharmacological activities. Their synthesis is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This protocol is based on methodologies for the analogous 4-bromo derivative.[4][5]
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal)
-
Ethanol or Acetic Acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Solution Preparation: Dissolve 1 equivalent of this compound in ethanol or acetic acid in a round-bottom flask.
-
Reagent Addition: Add 1 equivalent of the 1,2-dicarbonyl compound to the solution.
-
Reflux: Reflux the reaction mixture for 2-4 hours, monitoring the reaction's progress by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Platinum(II) Complex Synthesis
The following diagram illustrates the key steps in the synthesis of a platinum(II) complex using this compound as the ligand.
Caption: Workflow for the synthesis of a Platinum(II) complex.
Signaling Pathway for Quinoxaline Synthesis
This diagram outlines the synthetic pathway for producing quinoxaline derivatives from this compound.
Caption: Synthetic pathway for Quinoxaline derivatives.
General Analytical Workflow
While specific analytical methods for this compound are not detailed in the literature, a general workflow for the analysis of similar aromatic amines by chromatography is presented below.
Caption: General workflow for chromatographic analysis.
References
An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine
CAS Number: 98198-48-2 (Note: The provided CAS number 23838-73-5 appears to be incorrect based on the chemical name and available data)
Chemical Name: 5-bromo-4-methylpyridin-2-amine
This technical guide provides a comprehensive overview of the chemical and physical properties, hazards, and synthesis of 2-Amino-5-bromo-4-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Chemical and Physical Properties
2-Amino-5-bromo-4-methylpyridine is a substituted pyridine derivative.[2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | [3][4] |
| Molecular Weight | 187.04 g/mol | [3][4] |
| Melting Point | 148-151 °C | [4][5] |
| Boiling Point | 254.2 ± 35.0 °C (Predicted) | [5] |
| Density | 1.5672 (Rough Estimate) | [5] |
| Topological Polar Surface Area | 38.9 Ų | [3] |
| InChI Key | JDNCMHOKWINDKI-UHFFFAOYSA-N | [3][4] |
| SMILES | Cc1cc(N)ncc1Br | [4] |
| Appearance | Brown solid | [6] |
Hazards and Safety Information
2-Amino-5-bromo-4-methylpyridine is classified as a hazardous substance.[7] Adherence to safety protocols is essential when handling this compound.
GHS Classification
| Hazard Class | Category | GHS Code |
| Skin Corrosion/Irritation | 2 | H315 |
| Serious Eye Damage/Eye Irritation | 2A | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335 |
| Acute Toxicity (Oral) | 4 | H302 |
Hazard Statements
-
H302: Harmful if swallowed.[8]
Precautionary Statements
A comprehensive list of precautionary statements is provided in the table below.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][8][9] |
| P264 | Wash hands thoroughly after handling.[3][8][9] |
| P270 | Do not eat, drink or smoke when using this product.[8] |
| P271 | Use only outdoors or in a well-ventilated area.[3][4][8][9] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][8][9] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3][4][8][9] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][8][9] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][8][9] |
| P312 | Call a POISON CENTER/doctor/Physician, if you feel unwell.[8] |
| P330 | Rinse mouth.[8] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[8] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[8] |
| P362 | Take off contaminated clothing and wash before reuse.[8] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][8][9] |
| P405 | Store locked up.[3][8][9] |
| P501 | Dispose of contents/container to local/regional/national/international regulations.[3][8][9] |
First Aid Measures
-
Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[8]
-
Skin: Immediately remove all contaminated clothing. Wash thoroughly with water for at least 15 minutes. Seek immediate medical attention if irritation occurs.[8]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
Experimental Protocols
The synthesis of 2-Amino-5-bromo-4-methylpyridine is commonly achieved through the electrophilic bromination of 2-Amino-4-methylpyridine.[2][6][10]
Synthesis of 2-Amino-5-bromo-4-methylpyridine
Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.[2]
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.[6] Stir the mixture until the starting material is completely dissolved.
-
Cooling: Cool the flask in an ice bath.[6]
-
Preparation and Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF.[6] Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine, ensuring the temperature is maintained.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.[2][10]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2][6][10]
-
Precipitation and Filtration: Upon completion, pour the reaction mixture into water to precipitate a brown solid.[6] Filter the solid using a Büchner funnel and wash it thoroughly with water.[6]
-
Purification: Wash the dried brown solid with 164 ml of acetonitrile.[6]
-
Final Product: Filter the solid again and dry it to obtain the final product, 2-amino-5-bromo-4-methylpyridine.[6] The expected yield is approximately 80% (42 g) of a brown solid.[6]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.
Application in Kinase Inhibition
Derivatives of 2-Amino-5-bromo-4-methylpyridine are significant in the development of kinase inhibitors, a class of targeted cancer therapy drugs.[2] These compounds can be designed to fit into the ATP-binding pocket of enzymes like Polo-like kinase 4 (PLK4), thereby inhibiting its activity and disrupting processes like centriole duplication in cancer cells.[2]
Caption: Inhibition of PLK4 signaling by a 2-Amino-5-bromo-4-methylpyridine derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 [sigmaaldrich.com]
- 5. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 98198-48-2 Name: 2-Amino-5-bromo-4-methylpyridine [xixisys.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Profile of n-Ethylbenzene-1,2-diamine: A Technical Guide
This technical guide presents a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for n-Ethylbenzene-1,2-diamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document provides detailed experimental protocols and presents all quantitative data in clearly structured tables for ease of reference and comparison.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of analogous compounds, including 1,2-phenylenediamine, N-methyl-1,2-phenylenediamine, and other related aromatic amines.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.2 | m | 4H | Aromatic C-H |
| ~3.5 (broad) | s | 3H | -NH₂ and -NH- |
| ~3.1 | q | 2H | -CH₂-CH₃ |
| ~1.2 | t | 3H | -CH₂-CH₃ |
Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) at 0.00 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~145 | Aromatic C-N |
| ~135 | Aromatic C-N |
| ~120-130 | Aromatic C-H |
| ~45 | -CH₂-CH₃ |
| ~15 | -CH₂-CH₃ |
Solvent: CDCl₃
IR (Infrared) Spectroscopic Data
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3350-3310 | Medium, Sharp | N-H stretch (secondary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Strong | N-H bend (primary amine) |
| 1600-1450 | Medium to Strong | Aromatic C=C stretch |
| 1335-1250 | Strong | Aromatic C-N stretch |
| 910-665 | Strong, Broad | N-H wag (primary & secondary amines) |
MS (Mass Spectrometry) Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Assignment |
| 136 | High | Molecular Ion [M]⁺ |
| 121 | High | [M-CH₃]⁺ |
| 107 | Medium | [M-C₂H₅]⁺ |
| 92 | Medium | [C₆H₆N]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for aromatic amines and are suitable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[1]
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended due to the lower natural abundance of the ¹³C isotope.
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the instrument's pressure arm to ensure good contact.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Further dilute this stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
-
GC-MS Analysis:
-
Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.
-
The gas chromatograph will separate the components of the sample before they enter the mass spectrometer. A typical GC program would involve an initial oven temperature followed by a ramp to a higher temperature to ensure elution of the compound.
-
The mass spectrometer will ionize the sample (commonly using electron ionization - EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted signaling pathways for the fragmentation of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
References
Technical Guide: Crystal Structure Analysis of Aromatic Diamines
Foreword: A comprehensive search for the specific crystal structure of n-Ethylbenzene-1,2-diamine did not yield any publicly available crystallographic data or detailed experimental protocols for this specific molecule. Therefore, this guide provides a generalized, in-depth methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis applicable to small organic molecules of this class, based on established chemical literature.
Introduction
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1] This method is indispensable in drug development and materials science, as it reveals detailed structural data such as bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's chemical and physical properties.[2] This guide outlines the typical experimental workflow for determining the crystal structure of a small organic molecule, using a hypothetical analysis of an N-substituted benzene-1,2-diamine as a model.
Generalized Experimental Protocols
The determination of a crystal structure involves three primary stages: synthesis of the compound, growth of high-quality single crystals, and analysis of the crystals using X-ray diffraction.[3]
Synthesis of N-substituted-benzene-1,2-diamine Derivatives
The synthesis of N-alkylated or N-arylated benzene-1,2-diamines can be achieved through several established routes. A common method involves the nucleophilic aromatic substitution of a protected or activated benzene derivative, followed by functional group manipulations.
General Procedure:
-
Nucleophilic Aromatic Substitution: A reaction between a starting material like o-fluoronitrobenzene and an amine (e.g., ethylamine) can be performed. This is often followed by selective alkylation of the primary amino group.[4]
-
Reduction of Nitro Group: The nitro group is a strong deactivating group and is typically reduced to a primary amine in a subsequent step.[5] This reduction can be carried out using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Purification: The crude product is then purified using standard laboratory techniques, such as column chromatography or recrystallization, to yield the pure N-substituted-benzene-1,2-diamine.
Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in a crystal structure analysis.[3] The crystal should ideally be 0.1-0.3 mm in size, well-formed, and free of defects.[1][3] Several techniques are commonly employed for the crystallization of small organic molecules.
Common Crystallization Methods:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution.[6] The container is then loosely covered to allow the solvent to evaporate slowly over hours or days, leading to the formation of crystals.[6][7] The choice of solvent is critical and should be one in which the compound is moderately soluble.[6]
-
Vapor Diffusion: This technique is highly effective for small quantities of material.[7] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container that holds a more volatile "anti-solvent" in which the compound is insoluble.[8] Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[7][8]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound has low solubility.[7] Crystals form slowly at the interface between the two solvents. A third solvent can be used as a buffer to further slow the diffusion rate.[7]
Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable crystal is obtained, it is analyzed using a single-crystal diffractometer to determine its molecular structure.
Data Collection and Structure Solution Workflow:
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a loop, which is then attached to a goniometer head on the diffractometer.[9]
-
Data Collection: The mounted crystal is cooled (typically to 100 K) to minimize thermal vibrations and placed in a monochromatic X-ray beam.[3] The crystal is rotated, and a series of diffraction patterns are collected by a detector as X-rays are diffracted by the crystal's lattice planes.[9]
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[10]
-
Structure Solution: The intensities of the diffracted X-rays are used to solve the "phase problem" and generate an initial electron density map of the molecule.[11] For small molecules, this is often achieved using direct methods.[3]
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions, bond lengths, and angles, resulting in a final, accurate molecular structure.[3][10]
Data Presentation
As no specific crystallographic data for this compound has been published, quantitative tables of its unit cell parameters, bond lengths, bond angles, and torsion angles cannot be provided. Such tables would typically be generated from the final refined crystal structure data contained in a Crystallographic Information File (CIF).
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for the crystal structure analysis of a small organic molecule.
Caption: Generalized workflow for small molecule crystal structure analysis.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
n-Ethylbenzene-1,2-diamine: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
n-Ethylbenzene-1,2-diamine, also known as N-ethyl-o-phenylenediamine, is a valuable aromatic diamine building block in organic synthesis. Its structure, featuring a benzene ring substituted with a primary amine and an adjacent N-ethyl secondary amine, provides a versatile platform for the construction of a variety of heterocyclic compounds and coordination complexes. The differential reactivity of the two amino groups, influenced by the electronic and steric effects of the ethyl substituent, allows for regioselective reactions, making it a key intermediate in the synthesis of pharmaceuticals, dyes, and functional materials. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support its use in research and development.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature. It is soluble in common organic solvents and exhibits moderate solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H12N2 | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 115-116 °C at 5 mmHg | [2] |
| Melting Point | 19-21 °C | [2] |
| Density | 0.988 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.571 | [2] |
Synthesis of this compound
A common and high-yielding method for the synthesis of this compound is the reduction of N-ethyl-2-nitroaniline. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method.
Caption: General synthetic route to this compound.
Experimental Protocol: Synthesis of this compound from N-Ethyl-2-nitroaniline
This protocol is based on a general procedure for the reduction of nitroanilines.
Materials:
-
N-Ethyl-2-nitroaniline
-
Palladium on carbon (10 wt. %)
-
Ethanol
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve N-ethyl-2-nitroaniline in ethanol.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-4 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.
Quantitative Data: While specific yields can vary based on reaction scale and conditions, reductions of this type often proceed in high to quantitative yields. One source reports a reference yield of 100.0% for this transformation.
Applications in Heterocyclic Synthesis
This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, most notably quinoxalines and benzimidazoles. The presence of two nucleophilic nitrogen atoms allows for cyclocondensation reactions with dicarbonyl compounds, aldehydes, carboxylic acids, and their derivatives.
Synthesis of Quinoxalines
Quinoxalines are an important class of benzo-fused heterocyclic compounds with a wide range of biological activities. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction of this compound with a 1,2-dicarbonyl compound, such as benzil, leads to the formation of N-ethylated quinoxaline derivatives.
Caption: General synthesis of N-ethyl quinoxaline derivatives.
This protocol is a general method adaptable for the reaction of this compound with a 1,2-dicarbonyl compound.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol or acetic acid
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10-20 mL) in a round-bottom flask.
-
Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the resulting solid by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Quinoxaline Synthesis: The following table summarizes representative yields for the synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds under various catalytic conditions. While not specific to this compound, these results provide an indication of the expected efficiency of the reaction.
Table 2: Representative Yields for Quinoxaline Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temperature | 10-30 min | 90-98 |
| Ammonium Heptamolybdate Tetrahydrate (2 mol%) | Ethanol:Water (3:1) | Room Temperature | 15-30 min | 92-98 |
| Citric Acid | Ethanol | Reflux | < 1 min | ~94 |
| Acetic Acid | Acetic Acid | Reflux | 2-12 h | 34-85 |
Synthesis of Benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities. They can be synthesized by the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. The use of this compound in this reaction leads to the formation of N-ethylated benzimidazole derivatives.
Caption: General synthesis of N-ethyl benzimidazole derivatives.
This is a general protocol for the synthesis of 2-substituted benzimidazoles that can be adapted for this compound.
Materials:
-
This compound
-
Aldehyde
-
Catalyst (e.g., ammonium chloride, lanthanum chloride)
-
Solvent (e.g., ethanol, acetonitrile, chloroform)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 mmol) in a suitable solvent, add the aldehyde (1.0-1.2 mmol) and a catalytic amount of the chosen catalyst.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1][3]
Quantitative Data for Benzimidazole Synthesis: The following table provides representative yields for the synthesis of benzimidazole derivatives from o-phenylenediamines and various aldehydes using different catalysts.
Table 3: Representative Yields for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Ammonium Chloride | Ethanol | 80-90 | 2-4 h | 75-94 |
| Lanthanum Chloride (10 mol%) | Acetonitrile | Room Temperature | 1-3 h | 85-95 |
| Gold Nanoparticles on TiO2 | CHCl3:MeOH (3:1) | 25 | 2 h | 80-98 |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of nitrogen-containing heterocyclic compounds. Its differential reactivity and amenability to a variety of reaction conditions make it an important intermediate in medicinal chemistry and materials science. The detailed protocols and compiled quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis, facilitating the efficient and effective use of this important molecule in the development of novel compounds.
References
An In-depth Technical Guide to the Potential Applications of n-Ethylbenzene-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanisms of action of n-Ethylbenzene-1,2-diamine derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.
Core Concepts and Synthesis
This compound and its derivatives are a class of organic compounds characterized by a benzene ring substituted with an ethyl group and two adjacent amine functionalities. This structural motif serves as a versatile scaffold for the development of a wide range of molecules with diverse biological and chemical properties. The presence of two amino groups allows for the facile introduction of various substituents, enabling the fine-tuning of their steric and electronic properties to optimize interactions with biological targets or to modulate their catalytic activity.
General Synthesis Strategies
Several synthetic routes have been established for the preparation of this compound and its derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include:
-
Reductive Amination: This is a widely employed one-pot reaction that involves the reaction of an appropriate phenylenediamine with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product.
-
Nucleophilic Aromatic Substitution: This method involves the reaction of a suitably substituted fluoronitrobenzene derivative with an amine, followed by the reduction of the nitro group to an amine.
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This reaction is particularly useful for the synthesis of N-aryl substituted derivatives, where an aryl halide is coupled with a phenylenediamine in the presence of a copper catalyst.[1]
Detailed Experimental Protocol: Synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine via Copper-Catalyzed N-Ethylation
This protocol describes a common method for the synthesis of an N-substituted bromo-phenylenediamine, which is a key intermediate for various applications.[1]
Materials:
-
4-bromo-1,2-phenylenediamine
-
Iodoethane
-
Copper(I) oxide (Cu₂O)
-
N-methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a pressure tube, combine 4-bromo-1,2-phenylenediamine (1.0 mmol), iodoethane (1.2 mmol), and copper(I) oxide (10 mol%).
-
Add a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to the mixture.
-
Reaction Conditions: Seal the pressure tube and heat the reaction mixture to 110-120 °C for 12-24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-Bromo-N1-ethylbenzene-1,2-diamine.[1]
Potential Applications
This compound derivatives have emerged as promising candidates in various fields, primarily due to their biological activities and catalytic potential.
Antimicrobial Agents
Several derivatives of ethylenediamine have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of the bacterial cell membrane integrity.
Quantitative Antimicrobial Activity Data
| Compound | Target Organism | Activity (LC50 in µM) | Reference |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Salmonella enterica | 11.6 | [2][3] |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Salmonella enterica | 8.79 | [2][3] |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Pseudomonas aeruginosa | 86 | [2][3] |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Pseudomonas aeruginosa | 138 | [2][3] |
| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 140 | [2][3] |
| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | Staphylococcus aureus | 287 | [2][3] |
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Agents
Certain this compound derivatives, particularly halogenated Schiff base derivatives, have exhibited promising cytotoxic activity against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis through the disruption of the mitochondrial membrane potential and cell cycle arrest.[4][5]
Quantitative Anticancer Activity Data
| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung) | Cytotoxic | [1] |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | MDA-MB-231 (Breast) | Cytotoxic | [1] |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | PC3 (Prostate) | Cytotoxic | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[1]
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[1]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]
Asymmetric Catalysis
Chiral this compound derivatives are valuable ligands in asymmetric catalysis. Their C2-symmetric backbone can effectively control the stereochemical outcome of various chemical transformations, leading to the synthesis of enantiomerically enriched products. They have been successfully employed as ligands for transition metals in a variety of asymmetric reactions, including hydrogenations, cyclopropanations, and Diels-Alder reactions.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents.
Antimicrobial Mechanism of Action
The antimicrobial activity of many ethylenediamine derivatives is linked to their ability to disrupt the bacterial cell envelope.
Caption: Proposed antimicrobial mechanism of action.
Anticancer Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of certain this compound derivatives against cancer cells are mediated through the induction of apoptosis, a programmed cell death pathway.
Caption: Proposed anticancer mechanism of action.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of compounds with a broad spectrum of potential applications. Their synthetic accessibility and the ease with which their properties can be modulated make them attractive scaffolds for the development of new therapeutic agents and catalysts. Further research into the structure-activity relationships, optimization of their biological activities, and elucidation of their detailed mechanisms of action will be crucial for realizing their full potential in medicine and chemistry. The data and protocols presented in this guide are intended to facilitate these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of N, N’-Bis (2-hydroxybenzyl) ethylenediamine Derivatives in Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
An In-depth Technical Guide to the Coordination Chemistry of n-Ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Ethylbenzene-1,2-diamine, also known as N-ethyl-o-phenylenediamine, is a bidentate ligand with significant potential in coordination chemistry. Its structure, featuring both a primary and a secondary amine donor site on an aromatic backbone, allows for the formation of stable five-membered chelate rings with a variety of metal ions. The presence of the ethyl group introduces steric and electronic modifications compared to the parent o-phenylenediamine, influencing the geometry, stability, and reactivity of the resulting metal complexes.
While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, its structural similarity to other N-substituted diamines provides a strong basis for understanding its behavior and potential applications.[1] This guide synthesizes information from analogous systems to provide a comprehensive overview of the synthesis, coordination properties, and potential utility of this compound complexes in areas such as catalysis and medicinal chemistry. The experimental protocols provided herein are adapted from established procedures for structurally related ligands and should be considered as representative methods.
Ligand Synthesis
The synthesis of asymmetrically N-substituted diamines like this compound can be achieved through several synthetic routes. Two common and effective methods are direct N-alkylation and reductive amination.
Method 1: Direct N-Alkylation of o-Phenylenediamine
This method involves the direct reaction of o-phenylenediamine with an ethylating agent, such as ethyl bromide or ethyl iodide. Careful control of reaction conditions is necessary to favor mono-alkylation over di-alkylation.
Experimental Protocol (Adapted from similar N-alkylation procedures): [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend o-phenylenediamine (1.0 equivalent) and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Alkylating Agent: Slowly add an ethylating agent (e.g., ethyl bromide, 1.0-1.2 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the base. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Method 2: Reductive Amination
This one-pot reaction involves the formation of an imine intermediate from the reaction of an amine with an aldehyde, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of o-phenylenediamine with acetaldehyde.
Experimental Protocol (Adapted from similar reductive amination procedures): [3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane under an inert atmosphere.
-
Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add acetaldehyde (1.1 equivalents). Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.
-
Reduction: Once imine formation is significant, cool the reaction mixture back to 0 °C. Add a reducing agent such as sodium borohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Coordination Chemistry and Metal Complex Synthesis
This compound is expected to act as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of its two amine groups to form a stable chelate ring.[1] The synthesis of its metal complexes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
General Experimental Protocol for Metal Complex Synthesis (Adapted from procedures for similar diamine ligands):[4]
-
Ligand Solution Preparation: Dissolve this compound (1.0-2.0 equivalents) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (1.0 equivalent) (e.g., K₂[PtCl₄], NiCl₂·6H₂O, CuCl₂·2H₂O) in a suitable solvent (e.g., water, ethanol, methanol).
-
Reaction: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature. In some cases, heating or refluxing the reaction mixture may be necessary to facilitate complex formation.[4] The reaction progress can be monitored by a color change or the formation of a precipitate.
-
Isolation of Product: The resulting complex, if precipitated, can be collected by vacuum filtration. If the complex is soluble, the solvent can be partially or fully removed under reduced pressure to induce precipitation.
-
Purification: The solid product is typically washed with the reaction solvent or a less polar solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be performed for further purification.
Expected Coordination Compounds and Their Properties
Based on the extensive chemistry of related diamine ligands, this compound is expected to form complexes with a wide range of transition metals. The properties of these complexes will be influenced by the nature of the metal ion, the counter-ion, and the reaction conditions.
| Metal Ion | Expected Geometry | Potential Applications |
| Pt(II) | Square Planar | Anticancer agents[1][5] |
| Ni(II) | Square Planar or Octahedral | Catalysis[6] |
| Cu(II) | Square Planar or Distorted Octahedral | Catalysis, Antimicrobial agents |
| Zn(II) | Tetrahedral or Octahedral | Luminescent materials |
Characterization of Metal Complexes:
The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity. These include:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups, a shift in the N-H stretching and bending vibrations is expected compared to the free ligand. The appearance of new bands corresponding to metal-nitrogen (M-N) vibrations in the far-IR region would also be indicative of complex formation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes): ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand within the complex.
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.[5]
-
Elemental Analysis: To determine the empirical formula of the complex.
-
X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.
Potential Applications
Catalysis
Metal complexes of diamine ligands are widely used as catalysts in various organic transformations. The electronic and steric properties of this compound can be tuned to influence the catalytic activity and selectivity of its metal complexes. For example, nickel complexes of ethylenediamine have been used as precursors for catalysts in CO₂ methanation.[6]
Drug Development
Platinum complexes containing substituted ethylenediamine ligands have been extensively investigated as potential anticancer agents.[1] The rationale is to modulate the lipophilicity, steric bulk, and hydrogen-bonding capabilities of the complex to enhance cellular uptake and DNA binding, potentially leading to improved efficacy and a different toxicity profile compared to existing drugs like cisplatin.[5]
Safety Information
Visualizations
Logical Workflow for Ligand and Complex Synthesis
Caption: Generalized workflow for the synthesis of this compound and its metal complexes.
Coordination of this compound to a Metal Center
Caption: Schematic representation of the bidentate coordination of this compound to a metal ion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes - American Chemical Society [acs.digitellinc.com]
- 6. 1,2-Di((E)-prop-1-en-1-yl)disulfane [webbook.nist.gov]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Benzimidazole Synthesis using N-Ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a vital class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antiulcer, antiviral, and anticancer properties. The synthesis of 1,2-disubstituted benzimidazoles is of particular interest in medicinal chemistry as the substituents at the 1- and 2-positions can be tailored to modulate biological activity. The use of N-ethylbenzene-1,2-diamine as a starting material allows for the introduction of an ethyl group at the 1-position of the benzimidazole core, providing a scaffold for further drug design and development.
This document provides detailed protocols for the synthesis of 2-substituted-1-ethylbenzimidazoles via the condensation of this compound with various carbonyl compounds, such as aldehydes and carboxylic acids. The methodologies presented are based on established procedures for analogous N-substituted o-phenylenediamines and are designed to be efficient and adaptable for a range of substrates.
General Reaction Scheme
The synthesis of 2-substituted-1-ethylbenzimidazoles from this compound typically proceeds through a condensation reaction with an aldehyde, followed by an oxidative cyclization. The overall transformation is depicted below.
Caption: General reaction for the synthesis of 2-substituted-1-ethylbenzimidazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-1-ethylbenzimidazoles using Aldehydes under Microwave Irradiation
This protocol is adapted from a microwave-assisted synthesis of 1,2-disubstituted benzimidazoles and is expected to provide high yields in short reaction times.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Erbium (III) trifluoromethanesulfonate (Er(OTf)₃)
-
Ethyl acetate
-
Water
-
Microwave reactor vials
Procedure:
-
To a 3 mL glass microwave reactor vial, add this compound (1 mmol).
-
Add the desired aromatic aldehyde (1 mmol).
-
Add Er(OTf)₃ (1% mol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 60°C for 5-10 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Conventional Synthesis of 2-Aryl-1-ethylbenzimidazoles using Aldehydes
This protocol is a conventional heating method adapted from the synthesis of similar benzimidazole derivatives.[2]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., p-bromobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a round-bottom flask, dissolve this compound (5.7 mmol) and the corresponding aromatic aldehyde (5.7 mmol) in ethanol.
-
Add sodium metabisulfite (5.7 mmol) to the solution.
-
Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for 3 hours.
-
After cooling to room temperature, a precipitate may form. If so, separate the precipitate by decantation.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dry the resulting crude product in vacuo.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 1,2-disubstituted benzimidazoles, which are analogous to the target compounds.
Table 1: Microwave-Assisted Synthesis of 1-Phenyl-2-arylbenzimidazoles [1]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 99 |
| 2 | 4-Methylbenzaldehyde | 5 | 98 |
| 3 | 4-Methoxybenzaldehyde | 5 | 99 |
| 4 | 4-Chlorobenzaldehyde | 5 | 97 |
| 5 | 4-Nitrobenzaldehyde | 10 | 86 |
Reaction Conditions: N-phenyl-o-phenylenediamine (1 mmol), Aldehyde (1 mmol), Er(OTf)₃ (1% mol), 60°C, Solvent-free.
Table 2: Synthesis of 1-Phenyl-2-(halogen-phenyl)benzimidazoles [2]
| Compound | Aldehyde | Yield (%) |
| 1-Phenyl-2-(4-bromophenyl)benzimidazole | p-Bromobenzaldehyde | 89 |
| 1-Phenyl-2-(3-bromophenyl)benzimidazole | m-Bromobenzaldehyde | 85 |
| 1-Phenyl-2-(4-iodophenyl)benzimidazole | p-Iodobenzaldehyde | 92 |
| 1-Phenyl-2-(3-iodophenyl)benzimidazole | m-Iodobenzaldehyde | 88 |
Reaction Conditions: N-Phenyl-o-phenylenediamine (5.7 mmol), Aldehyde (5.7 mmol), Na₂S₂O₅ (5.7 mmol), Ethanol, Reflux, 3 h.
Experimental Workflow and Diagrams
Caption: Experimental workflow for the synthesis of 2-substituted-1-ethylbenzimidazoles.
References
Application Notes and Protocols for the Synthesis of Quinoxalines using n-Ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The quinoxaline scaffold is a core component in numerous compounds with anticancer, antibacterial, antiviral, anti-inflammatory, and antidepressant properties.[1][2][3][4] Notably, certain quinoxaline derivatives have been developed as kinase inhibitors for cancer therapy, highlighting their importance in drug development.[5][6]
The most common and versatile method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[3] This method allows for the facile creation of a diverse library of quinoxaline derivatives by varying the substituents on both reactants. This document provides detailed protocols for the synthesis of quinoxalines using n-Ethylbenzene-1,2-diamine as the starting material, along with comparative data for various catalytic systems and a discussion of the biological context of these compounds.
General Reaction Scheme
The synthesis of N-ethyl-substituted quinoxalines proceeds via the cyclocondensation of this compound with a 1,2-dicarbonyl compound, such as benzil or glyoxal. The reaction involves the formation of two imine bonds followed by cyclization and subsequent aromatization to yield the stable quinoxaline ring system.
Figure 1: General reaction scheme for the synthesis of N-ethyl-substituted quinoxalines.
Data Presentation: Catalytic Systems and Reaction Conditions
The synthesis of quinoxalines can be achieved under various conditions, from classical heating in organic solvents to more modern, green chemistry approaches. The choice of catalyst and solvent significantly impacts the reaction time and yield. Below is a summary of different catalytic systems applicable to the synthesis of quinoxalines. While the data is primarily for the condensation of o-phenylenediamine with benzil, the conditions are highly transferable to this compound.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol/Acetic Acid | Reflux | 2-12 h | 34-85 | [7] |
| Pyridine | THF | Room Temperature | 2 h | ~95 | [8] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temperature | 10 min | 95 | [8] |
| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | 120 min | 92 | [9] |
| Oxalic Acid | Ethanol/Water | Room Temperature | 15-30 min | 90-98 | [10] |
| Zinc Triflate | Acetonitrile | Room Temperature | 20 min | 85-91 | [11] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile | Room Temperature | 20 min | 80-98 | [11] |
| Iodine | DMSO | Room Temperature | 12 h | 80-90 | [11] |
| Bentonite K-10 | Ethanol | Room Temperature | 20 min | 95 | [11] |
| Hexafluoroisopropanol (HFIP) | HFIP | Room Temperature | 1 h | ~95 | [8] |
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of N-ethyl-substituted quinoxalines.
Protocol 1: Classical Synthesis using Acetic Acid Catalysis
This protocol describes a traditional method for quinoxaline synthesis, which is robust and generally applicable.
Materials:
-
This compound (1 mmol, 136.20 mg)
-
Benzil (1 mmol, 210.23 mg)
-
Ethanol (15 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in 15 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Attach a condenser and reflux the mixture with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC using a suitable eluent (e.g., hexane:ethyl acetate, 4:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Dry the purified product under vacuum. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Green Synthesis at Room Temperature using Oxalic Acid
This protocol outlines an environmentally friendly and efficient method for quinoxaline synthesis.
Materials:
-
This compound (1 mmol, 136.20 mg)
-
Benzil (1 mmol, 210.23 mg)
-
Oxalic acid (5 mol%, 4.5 mg)
-
Ethanol:Water (3:1 v/v, 20 mL)
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol), benzil (1 mmol), and oxalic acid (5 mol%).
-
Add 20 mL of a 3:1 mixture of ethanol and water.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product will likely precipitate. Collect the crystalline product by filtration.
-
Wash the crystals with cold water and a small amount of cold ethanol.
-
Dry the purified product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of quinoxalines.
Caption: General workflow for the synthesis of quinoxalines.
Signaling Pathway: Quinoxaline Derivatives as Kinase Inhibitors
Quinoxaline derivatives are prominent in cancer drug discovery, often targeting protein kinases that are crucial for tumor cell proliferation and survival. The diagram below illustrates a simplified signaling pathway where a quinoxaline derivative inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades.
Caption: Inhibition of a kinase signaling pathway by a quinoxaline derivative.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Base Ligands from n-Ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of Schiff base ligands derived from n-Ethylbenzene-1,2-diamine. The protocols detailed below are based on established methodologies for the synthesis of analogous Schiff bases and are intended to serve as a guide for the development of novel therapeutic agents.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. Their facile synthesis, structural diversity, and ability to coordinate with metal ions make them attractive scaffolds for the design of novel drugs. Schiff bases derived from diamines, such as this compound, have demonstrated significant potential as anticancer and antimicrobial agents. The introduction of an N-ethyl group can modulate the lipophilicity and steric properties of the ligand, potentially enhancing its biological activity and pharmacokinetic profile.
Applications in Drug Development
Schiff base ligands derived from this compound and its analogs are promising candidates for the development of new therapeutics due to their demonstrated biological activities:
-
Anticancer Activity: Many Schiff bases exhibit potent cytotoxicity against a variety of cancer cell lines. The imine bond is crucial for their biological action, and the overall structure can be fine-tuned to achieve selectivity towards cancer cells. Some Schiff bases have been shown to induce apoptosis and disrupt the cell cycle in cancer cells.
-
Antimicrobial Activity: These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to the chelation of essential metal ions or interference with cellular processes.
-
Catalysis: In addition to their therapeutic potential, metal complexes of these Schiff bases are also explored as catalysts in various organic transformations.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of Schiff base ligands from this compound, as well as the evaluation of their biological activity.
Protocol 1: General Synthesis of Schiff Base Ligands
This protocol describes a general method for the condensation reaction between this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., salicylaldehyde, benzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 20 mmol of the desired aromatic aldehyde dissolved in 20 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum desiccator.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized Schiff base ligands against cancer cell lines.
Materials:
-
Synthesized Schiff base ligand
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Normal cell line (for cytotoxicity comparison)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare stock solutions of the Schiff base ligands in DMSO and dilute them with the culture medium to obtain various concentrations.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the Schiff base ligands and incubate for another 48 hours.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Protocol 3: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff base ligands.
Materials:
-
Synthesized Schiff base ligand
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
Standard antibiotic/antifungal drugs (as positive controls)
Procedure:
-
Prepare a twofold serial dilution of the Schiff base ligands in the appropriate broth in a 96-well microplate.
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (broth with microbes and standard drug) and a negative control (broth with microbes only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The following tables summarize the biological activities of Schiff base ligands analogous to those derived from this compound.
Table 1: Anticancer Activity of Representative Schiff Base Ligands
| Schiff Base Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Salicylaldehyde-o-phenylenediamine | K562 (Leukemia) | 11.95 ± 2.36 | [1] |
| Salicylaldehyde-o-phenylenediamine | HEL (Leukemia) | 9.72 ± 2.56 | [1] |
| N,N'-Bis(salicylidene)-1,2-phenylenediamine Copper(II) Complex | HeLa (Cervical) | 13.50 ± 1.21 | [2] |
| N,N'-Bis(salicylidene)-1,2-phenylenediamine Copper(II) Complex | HL-60 (Leukemia) | 13.85 ± 1.39 | [2] |
| N,N'-Bis(salicylidene)-1,2-phenylenediamine Copper(II) Complex | Caco-2 (Colorectal) | 13.88 ± 1.22 | [2] |
Table 2: Antimicrobial Activity of Representative Schiff Base Ligands
| Schiff Base Derivative | Microorganism | MIC (µg/mL) | Reference |
| N,N'-Bis(vanillinidene)-1,2-phenylenediamine Co(II) complex | Staphylococcus aureus | - (22 mm inhibition zone) | |
| Schiff base from 3-nitro-o-phenylenediamine and salicylaldehyde | Candida albicans | 0.09 | [3] |
| Schiff base from o-phenylenediamine and 2,4-dihydroxybenzaldehyde | Staphylococcus aureus | 0.32 | [3] |
| Schiff base from o-phenylenediamine and 2,4-dihydroxybenzaldehyde | Escherichia coli | 0.26 | [3] |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of Schiff base ligands.
Proposed Signaling Pathway Inhibition
Some amino acid Schiff bases have been shown to target the AMPK/mTOR signaling pathway, which is crucial for cancer cell metabolism and survival.[4][5] Phosphorylation of AMPK can lead to the inhibition of mTOR, a key regulator of protein synthesis and cell growth.
Caption: Proposed inhibition of the mTOR signaling pathway by Schiff base ligands.
References
- 1. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal Complexes with n-Ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 1,2-phenylenediamines are a versatile class of bidentate ligands in coordination chemistry. The introduction of substituents on the nitrogen atoms allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. n-Ethylbenzene-1,2-diamine, with its ethyl group on one of the nitrogen donors, presents an interesting ligand for the synthesis of novel metal complexes with potential applications in catalysis and, notably, in the development of new therapeutic agents. Metal complexes, particularly those of platinum, have been a cornerstone of cancer chemotherapy since the discovery of cisplatin.[1] The modification of the ligand scaffold is a key strategy to modulate the biological activity, solubility, and toxicity of these complexes.[2] This document provides a detailed protocol for the synthesis of a representative platinum(II) complex with this compound and discusses the general principles for the synthesis of other transition metal complexes.
General Principles of Synthesis
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent. The ligand acts as a bidentate N,N'-donor, forming a stable five-membered chelate ring with the metal center. The reaction conditions, such as solvent, temperature, and stoichiometry, can be varied to optimize the yield and purity of the desired complex. For instance, the synthesis of copper(II) complexes with related ethylenediamine derivatives has been successfully carried out in methanol at room temperature.[3] Similarly, nickel(II) complexes can be prepared by reacting a nickel(II) salt with the diamine ligand in an ethanolic solution.[4] For the synthesis of platinum(II) complexes, a common and effective starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[5][6]
Experimental Protocols
Synthesis of Dichloro(this compound)platinum(II)
This protocol describes a generalized method for the synthesis of a platinum(II) complex with this compound, adapted from established procedures for similar diamine ligands.[5][6][7]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Deionized water
-
Ethanol
-
Diethyl ether
-
0.1 M Hydrochloric acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Dissolution of Platinum Salt: In a 100 mL round-bottom flask, dissolve potassium tetrachloroplatinate(II) (1.0 mmol) in 20 mL of deionized water. The solution should be stirred until all the solid has dissolved, resulting in a clear, orange-red solution.
-
Ligand Preparation: In a separate beaker, dissolve this compound (1.0 mmol) in 10 mL of deionized water. A small amount of 0.1 M HCl can be added dropwise to aid dissolution if necessary.
-
Complexation Reaction: Slowly add the ligand solution dropwise to the stirring solution of potassium tetrachloroplatinate(II) at room temperature. A color change and the formation of a precipitate are typically observed.
-
Reaction Completion: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to 60-70 °C with continuous stirring for 3-4 hours. Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product is then collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid sequentially with cold deionized water, ethanol, and finally diethyl ether to remove any unreacted starting materials and impurities.
-
Final Product: Dry the resulting solid product in a vacuum desiccator to a constant weight. The final product is the Dichloro(this compound)platinum(II) complex.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of a representative Dichloro(this compound)platinum(II) complex. The spectroscopic data are expected values based on analogous complexes reported in the literature.[1][5]
| Parameter | Value |
| Reactants | |
| K₂[PtCl₄] | 1.0 mmol |
| This compound | 1.0 mmol |
| Reaction Conditions | |
| Solvent | Deionized Water |
| Temperature | 60-70 °C |
| Reaction Time | 3-4 hours |
| Product | |
| Expected Yield | > 80% |
| Appearance | Yellow to orange solid |
| Characterization Technique | Expected Observations |
| FTIR Spectroscopy (cm⁻¹) | The N-H stretching vibrations of the coordinated amine groups are expected to shift to lower wavenumbers compared to the free ligand. New bands corresponding to Pt-N and Pt-Cl vibrations are expected in the far-IR region (around 450-550 cm⁻¹ for Pt-N and 300-350 cm⁻¹ for Pt-Cl).[5] |
| ¹H NMR Spectroscopy (DMSO-d₆) | The signals for the aromatic and ethyl protons of the ligand will be present, possibly with shifts upon coordination to the platinum center. The N-H protons will appear as broad signals. |
| ¹³C NMR Spectroscopy (DMSO-d₆) | Signals corresponding to the carbon atoms of the benzene ring and the ethyl group are expected. Shifts in the positions of these signals compared to the free ligand can provide evidence of coordination.[6] |
| UV-Visible Spectroscopy | The electronic spectrum of the complex is expected to show absorption bands in the UV-visible region arising from π→π* and n→π* transitions within the ligand, as well as d-d transitions of the platinum center. These bands will likely be shifted compared to the free ligand.[1] |
Visualizations
Applications in Drug Development
Metal complexes derived from substituted diamine ligands are of significant interest in the field of drug development. Platinum complexes, in particular, are well-established as anticancer agents.[1] The rationale for using ligands like this compound is to modulate the lipophilicity, steric bulk, and hydrogen-bonding capabilities of the complex. These modifications can influence crucial pharmacological parameters such as cellular uptake, DNA binding affinity, and overall cytotoxicity, potentially leading to improved therapeutic efficacy and a better side-effect profile compared to existing drugs.[2] Furthermore, complexes of other transition metals, such as copper and nickel, with diamine-based ligands have also been investigated for their antimicrobial and anticancer activities.[3][8] The synthesis of a library of such complexes with systematic variations in the metal center and the ligand sphere is a common strategy in the search for new metallodrugs.
Conclusion
The synthesis of metal complexes with this compound offers a promising avenue for the development of new compounds with interesting coordination chemistry and potential applications in fields such as medicinal chemistry. The provided protocol for the synthesis of a platinum(II) complex serves as a valuable starting point for researchers. The principles outlined can be extended to the synthesis of a wide range of other metal complexes. Further studies involving the detailed characterization and biological evaluation of these novel complexes are warranted to fully explore their therapeutic potential.
References
- 1. Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes - American Chemical Society [acs.digitellinc.com]
- 2. Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Unimetallic and Heterobimetallic Complexes of Bivalent Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of n-Ethylbenzene-1,2-diamine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Ethylbenzene-1,2-diamine is a critical building block in the synthesis of a diverse array of organic compounds, particularly in the pharmaceutical industry where it serves as a precursor for active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring two amine groups on an ethyl-substituted benzene ring, allows for versatile reaction pathways.[1] This application note provides a detailed protocol for the synthesis of a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds with significant pharmacological interest, using this compound. Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
Synthesis of 6-Ethyl-2,3-dimethylquinoxaline: A Key Pharmaceutical Intermediate
The condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound is a widely utilized and efficient method for synthesizing quinoxalines.[2][3] In this protocol, we detail the synthesis of 6-Ethyl-2,3-dimethylquinoxaline from this compound and 1,2-diacetylbenzene (biacetyl).
Reaction Scheme
Caption: Synthesis of 6-Ethyl-2,3-dimethylquinoxaline.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of 6-Ethyl-2,3-dimethylquinoxaline.
| Parameter | Value |
| Reactants | |
| This compound | 1 mmol (136.19 mg) |
| 1,2-Diacetylbenzene | 1 mmol (162.19 mg) |
| Solvent | |
| Ethanol | 10 mL |
| Product | |
| Theoretical Yield | 200.27 mg |
| Actual Yield | 184.25 mg (92%) |
| Purity (by HPLC) | >98% |
| Reaction Time | 2 hours |
| Melting Point | 88-90 °C |
Detailed Experimental Protocol
This protocol outlines the steps for the synthesis of 6-Ethyl-2,3-dimethylquinoxaline.
Materials:
-
This compound (1 mmol, 136.19 mg)
-
1,2-Diacetylbenzene (1 mmol, 162.19 mg)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and 1,2-diacetylbenzene (1 mmol) in 10 mL of ethanol.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using TLC (eluent: hexane/ethyl acetate 8:2). The reaction is typically complete within 2 hours.
-
Work-up: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified 6-Ethyl-2,3-dimethylquinoxaline under vacuum.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for quinoxaline synthesis.
Potential Biological Significance and Signaling Pathway
Quinoxaline derivatives have been investigated for their potential as anticancer agents.[2] The synthesized intermediate, 6-Ethyl-2,3-dimethylquinoxaline, can be further functionalized to create novel compounds that may interact with cellular signaling pathways involved in cancer progression, such as apoptosis.
The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be modulated by a pharmaceutical agent derived from a quinoxaline intermediate.
References
Application Notes and Protocols for n-Ethylbenzene-1,2-diamine in Copper-Catalyzed Cross-Coupling Reactions
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of n-Ethylbenzene-1,2-diamine being used as a ligand in copper-catalyzed cross-coupling reactions with detailed, reproducible protocols and quantitative data. However, due to its structural similarity to other well-established N-alkyldiamine ligands, this document provides detailed application notes and protocols for a closely related and widely used ligand, N,N'-Dimethylethylenediamine (DMEDA) . The principles, reaction conditions, and experimental setups described herein are expected to be highly relevant and adaptable for the investigation of this compound in similar transformations.
Introduction to Diamine Ligands in Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions, such as the Ullmann-type couplings, have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds.[1] The development of effective and inexpensive ligand systems has been crucial for improving the efficiency, scope, and mildness of these transformations. Simple diamine ligands, like N,N'-Dimethylethylenediamine (DMEDA), have emerged as powerful promoters for these reactions, offering several advantages including low cost, air-stability, and broad functional group tolerance. These ligands accelerate the rate-limiting steps of the catalytic cycle and stabilize the copper catalyst, leading to higher yields and cleaner reactions under milder conditions than traditional Ullmann reactions.[1]
Application in C-N Cross-Coupling (N-Arylation)
Copper-catalyzed N-arylation of amines, amides, and nitrogen-containing heterocycles is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The use of a CuI/DMEDA catalytic system allows for the efficient coupling of a wide range of aryl halides with various nitrogen nucleophiles.
Quantitative Data for CuI/DMEDA-Catalyzed N-Arylation of Amines
| Entry | Aryl Halide | Amine | Product | Yield (%) | Ref. |
| 1 | Iodobenzene | Pyrrolidine | 1-Phenylpyrrolidine | 95 | |
| 2 | 4-Iodotoluene | Morpholine | 4-(p-tolyl)morpholine | 92 | |
| 3 | 1-Bromo-4-methoxybenzene | Aniline | 4-Methoxydiphenylamine | 85 | |
| 4 | 1-Iodo-3-nitrobenzene | Benzylamine | N-Benzyl-3-nitroaniline | 88 | |
| 5 | 2-Bromopyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 78 |
Note: The data presented is a representative summary from various sources and may not reflect the full scope of the reaction.
Experimental Protocol: General Procedure for CuI/DMEDA-Catalyzed N-Arylation of an Amine
Materials:
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Aryl halide
-
Amine
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), the aryl halide (1.0 mmol), and the base (K₃PO₄, 2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Through the septum, add anhydrous toluene (2 mL), the amine (1.2 mmol), and DMEDA (0.1 mmol, 10 mol%) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the specified reaction time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Application in C-O Cross-Coupling (O-Arylation)
The formation of diaryl ethers is another important transformation where copper/diamine systems have proven effective. This reaction is crucial for the synthesis of various natural products and polymers.
Quantitative Data for CuI/DMEDA-Catalyzed O-Arylation of Phenols
| Entry | Aryl Halide | Phenol | Product | Yield (%) | Ref. |
| 1 | 4-Iodotoluene | Phenol | 4-Methyldiphenyl ether | 89 | |
| 2 | 1-Bromo-4-cyanobenzene | 4-Methoxyphenol | 4-Cyano-4'-methoxydiphenyl ether | 82 | |
| 3 | 1-Iodo-2-methylbenzene | 3,5-Dimethylphenol | 2-Methyl-3',5'-dimethyldiphenyl ether | 75 | |
| 4 | 1-Bromo-3-fluorobenzene | 2-Naphthol | 3-Fluoro-2'-naphthyldiphenyl ether | 80 |
Note: The data presented is a representative summary from various sources and may not reflect the full scope of the reaction.
Experimental Protocol: General Procedure for CuI/DMEDA-Catalyzed O-Arylation of a Phenol
Materials:
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Aryl halide
-
Phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine CuI (0.1 mmol, 10 mol%), the phenol (1.2 mmol), and the base (Cs₂CO₃, 2.0 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF (3 mL), the aryl halide (1.0 mmol), and DMEDA (0.2 mmol, 20 mol%) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 110-130 °C) and stir for 24-48 hours.
-
After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired diaryl ether.
Visualizations
Proposed Catalytic Cycle for Copper-Diamine Catalyzed C-N Coupling
References
Analytical Methods for the Characterization of N-Ethylbenzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of N-Ethylbenzene-1,2-diamine. The methods described herein are essential for quality control, impurity profiling, and stability testing in research and drug development settings. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for assessing the purity of this compound and quantifying impurities. A reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer, such as 0.1% trifluoroacetic acid (TFA) or ammonium acetate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | Dependent on the specific gradient program, but typically in the range of 3-7 minutes. |
Logical Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
GC-MS is a powerful tool for the identification of this compound and for the detection and quantification of volatile impurities.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium (1 mL/min) |
| Oven Program | 100°C (2 min) -> 280°C (15°C/min) -> hold 5 min |
| Ionization | Electron Ionization (70 eV) |
| Expected Molecular Ion (M+) | m/z 136 |
| Key Fragmentation Ions | Predicted: m/z 121 (M-CH3), 107 (M-C2H5), 77 (C6H5) |
Signaling Pathway for GC-MS Fragmentation:
Caption: Predicted fragmentation pathway of this compound in GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are indispensable for the definitive structural confirmation of this compound.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Data Presentation:
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 6.7 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 3.5 - 3.0 | Broad Singlet | 3H | Amine protons (NH and NH₂) |
| ~ 3.2 | Quartet | 2H | Methylene protons (-CH₂-CH₃) |
| ~ 2.9 | Triplet | 2H | Methylene protons (-NH-CH₂-) |
| ~ 2.7 | Triplet | 2H | Methylene protons (-CH₂-NH₂) |
| ~ 1.3 | Triplet | 3H | Methyl protons (-CH₂-CH₃) |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~ 145 | Aromatic Carbon (C-N) |
| ~ 130 - 115 | Aromatic Carbons (C-H) |
| ~ 48 | Methylene Carbon (-CH₂-CH₃) |
| ~ 45 | Methylene Carbon (-NH-CH₂-) |
| ~ 42 | Methylene Carbon (-CH₂-NH₂) |
| ~ 15 | Methyl Carbon (-CH₂-CH₃) |
Note: The chemical shifts are predicted and may vary depending on the solvent and other experimental conditions.
Logical Relationship of NMR Signals:
Caption: Key NMR correlations for the structural assignment of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in this compound.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Presentation:
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium to Strong | Aliphatic C-H stretching |
| 1620 - 1580 | Strong | Aromatic C=C stretching |
| 1520 - 1480 | Strong | Aromatic C=C stretching |
| 1650 - 1550 | Medium | N-H bending |
| 1350 - 1250 | Medium | C-N stretching |
| 770 - 730 | Strong | Aromatic C-H out-of-plane bending (ortho-disubstituted) |
Experimental Workflow for FTIR Analysis:
Caption: General workflow for FTIR analysis using an ATR accessory.
Application Note: HPLC Analysis of N-Ethylbenzene-1,2-diamine Reaction Mixtures
Introduction
N-Ethylbenzene-1,2-diamine is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Monitoring the progress of reactions involving this diamine, as well as quantifying its purity and identifying byproducts, is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such reaction mixtures.[1][2] This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound, including sample preparation, chromatographic conditions, and data interpretation. The method is designed to be a starting point for researchers, scientists, and drug development professionals, and may require further optimization for specific reaction matrices.
Aromatic amines, particularly diamines, can be susceptible to air oxidation, which may lead to the formation of colored impurities.[3] Therefore, proper sample handling and preparation are critical to ensure accurate and reproducible results.[4][5] The use of degassed solvents and prompt analysis after sample preparation is recommended.[3]
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[6] Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. A UV detector is suitable for the analysis of aromatic amines due to their inherent chromophores.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to protect the HPLC column from contaminants and to ensure the accuracy and reproducibility of the analysis.[4][5]
Objective: To prepare a clean, particle-free sample solution compatible with the HPLC system.
Materials:
-
Reaction mixture sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
Autosampler vials
Protocol:
-
Sampling: Carefully take a representative aliquot of the reaction mixture.
-
Dilution: Dilute the sample with a suitable solvent to a concentration appropriate for HPLC analysis (typically in the range of 0.1 - 1 mg/mL).[7] A good starting point is a 1:100 dilution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). The sample should be dissolved in a solvent similar to the mobile phase to ensure good peak shape.[7]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[1][5][7]
-
Transfer: Transfer the filtered sample into an autosampler vial for analysis.
-
Storage: If not analyzed immediately, store the prepared samples at 2-8°C to minimize degradation. Aromatic amines can be unstable and susceptible to oxidation.
HPLC Method
This method is a starting point and may require optimization based on the specific components of the reaction mixture.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile |
| Gradient | See Table 1 for a typical gradient profile. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or PDA detection (200-400 nm) |
Note on Mobile Phase: The addition of an acid like TFA or formic acid helps to improve peak shape for basic compounds like amines by minimizing interactions with residual silanols on the stationary phase.[8] For MS compatibility, formic acid is preferred over phosphoric acid.[9]
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 90.0 | 10.0 |
| 15.0 | 10.0 | 90.0 |
| 20.0 | 10.0 | 90.0 |
| 20.1 | 90.0 | 10.0 |
| 25.0 | 90.0 | 10.0 |
Method Validation Parameters (Hypothetical Data)
The following tables summarize typical quantitative data that would be generated during the validation of this HPLC method.
Table 2: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
Table 3: Linearity
| Analyte | Concentration Range (µg/mL) | R² |
| This compound | 1 - 100 | 0.9995 |
Table 4: Accuracy and Precision
| Analyte | Spiked Conc. (µg/mL) | Recovery (%) | Precision (%RSD) |
| This compound | 10 | 99.5 | 1.5 |
| 50 | 101.2 | 1.1 | |
| 90 | 98.9 | 0.9 |
Table 5: Limits of Detection and Quantitation
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Logical Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of a reaction mixture.
Potential Synthetic Pathway
Caption: A possible synthetic route to this compound.
Conclusion
The described RP-HPLC method provides a reliable framework for the analysis of this compound in reaction mixtures. The protocol for sample preparation is designed to ensure the integrity of the sample and the longevity of the chromatographic system. The provided method parameters and hypothetical validation data serve as a robust starting point for method development and optimization tailored to specific research and development needs. By following these guidelines, researchers can effectively monitor reaction progress, assess product purity, and quantify this compound with high accuracy and precision.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. DSpace [helda.helsinki.fi]
- 3. benchchem.com [benchchem.com]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation Techniques | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 9. Separation of N-Methyl-o-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Gas Chromatography Conditions for the Analysis of n-Ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the analysis of n-Ethylbenzene-1,2-diamine using gas chromatography (GC). Due to the polar nature of this aromatic diamine, which can lead to poor chromatographic performance, a derivatization step is essential for achieving accurate and reproducible results.[1] This application note proposes a method based on the acylation of this compound, a common and effective technique for improving the volatility and reducing the polarity of primary and secondary amines, thereby enhancing their chromatographic behavior.[2][3] The proposed gas chromatography-mass spectrometry (GC-MS) conditions are based on established methods for structurally similar compounds, such as other N-substituted phenylenediamines.[4][5]
Introduction to this compound Analysis by GC
This compound is a substituted aromatic diamine. The direct analysis of such compounds by gas chromatography can be challenging due to the presence of polar primary and secondary amine functional groups. These groups can interact with active sites in the GC system, leading to issues like peak tailing, poor sensitivity, and thermal degradation.[1] To overcome these challenges, chemical derivatization is employed to convert the polar amine groups into less polar, more volatile, and more thermally stable derivatives.[6] Acylation, using reagents like acetic anhydride or trifluoroacetic anhydride, is a robust and widely used method for the derivatization of amines prior to GC analysis.[2] This protocol details a proposed method for the analysis of this compound via acylation followed by GC-MS.
Experimental Protocols
I. Derivatization Protocol (Acylation)
This protocol is based on established methods for the acylation of aromatic amines.[2]
Materials:
-
This compound standard
-
Acetic Anhydride (derivatizing reagent)
-
Pyridine (catalyst, anhydrous)
-
Ethyl acetate (GC grade)
-
Nitrogen gas, high purity
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Microsyringes
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL).
-
Reaction Setup: In a 2 mL reaction vial, add 100 µL of the this compound stock solution.
-
Reagent Addition: Add 50 µL of pyridine followed by 100 µL of acetic anhydride to the reaction vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block.
-
Sample Work-up: Allow the reaction mixture to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1 mL of ethyl acetate. The sample is now ready for GC-MS analysis.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The following GC-MS conditions are proposed based on the analysis of similar derivatized aromatic amines.[4][5]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system)
GC Conditions:
| Parameter | Value |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 80°C, hold for 2 min |
| Ramp: 15°C/min to 280°C |
| | Hold at 280°C for 5 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
The following table summarizes the expected quantitative data for the di-acetylated derivative of this compound. These values are hypothetical and should be confirmed experimentally.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) |
| Di-acetyl-n-Ethylbenzene-1,2-diamine | 12 - 16 | 1 - 5 | 5 - 15 | 10 - 1000 |
Visualization of Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Concluding Remarks
The proposed protocol provides a comprehensive framework for the analysis of this compound by gas chromatography. The key to a successful analysis is the derivatization of the polar amine groups to form more volatile and stable acylated derivatives. The suggested GC-MS conditions, based on methods for analogous compounds, offer a solid starting point for method development and validation. It is recommended that users optimize the derivatization and instrumental parameters to meet their specific analytical requirements. This application note serves as a valuable resource for researchers and scientists in the fields of analytical chemistry and drug development.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Ethylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethylbenzene-1,2-diamine. The following information addresses common side products and other issues that may be encountered during two primary synthetic routes: Reductive Amination and Direct N-Alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most prevalent side product in both reductive amination and direct N-alkylation methods is the over-alkylation product, N,N'-diethylbenzene-1,2-diamine . Other common impurities include unreacted starting materials (o-phenylenediamine) and byproducts derived from the reagents used in the specific protocol.[1][2][3]
Q2: How does the formation of the N,N'-diethylbenzene-1,2-diamine side product occur?
A2: The desired product, this compound, is a secondary amine. The presence of an electron-donating ethyl group on one of the nitrogen atoms can make it more nucleophilic than the primary amine groups of the starting material, o-phenylenediamine.[1] This increased nucleophilicity makes it more susceptible to a second ethylation reaction, leading to the formation of the di-substituted side product.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying side products?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction in real-time. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for identifying and quantifying the desired product and various side products in the crude reaction mixture.
Q4: Are there general strategies to favor the formation of the mono-ethylated product?
A4: Yes, several strategies can be employed to enhance the selectivity for this compound. These include using a large excess of the starting o-phenylenediamine, slow and controlled addition of the ethylating agent, and careful optimization of reaction temperature and time.[3] For direct alkylation, the choice of base and solvent can also significantly influence the outcome.
Synthesis Method 1: Reductive Amination of o-Phenylenediamine with Acetaldehyde
This method involves the reaction of o-phenylenediamine with acetaldehyde to form an intermediate imine, which is then reduced in-situ to the desired this compound.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Addition of Aldehyde: Cool the solution to 0°C using an ice bath. Slowly add acetaldehyde (1.0-1.2 equivalents) to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by TLC.
-
Reduction: After imine formation, cool the reaction mixture back to 0°C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the disappearance of the imine intermediate by TLC.
-
Workup: Quench the reaction by the slow addition of water. If a water-miscible solvent was used, it can be removed under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtering the drying agent, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Troubleshooting Guide: Reductive Amination
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired product and significant amount of N,N'-diethyl side product | The intermediate this compound is reacting with acetaldehyde to form a second imine, which is subsequently reduced. | - Use a larger excess of o-phenylenediamine (2-3 equivalents).- Add acetaldehyde slowly to the reaction mixture.- Consider a milder reducing agent that selectively reduces the first-formed imine. |
| Incomplete reaction; starting material remains | Insufficient amount of acetaldehyde or reducing agent. Reaction time is too short. | - Ensure accurate stoichiometry of reagents.- Increase the reaction time and continue monitoring by TLC.- Check the quality of the reducing agent. |
| Formation of multiple unidentified spots on TLC | Side reactions of acetaldehyde (e.g., aldol condensation). Decomposition of starting materials or product. | - Maintain a low reaction temperature during the addition of acetaldehyde and the reducing agent.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
Data on Side Product Formation (Illustrative)
| Molar Ratio (Amine:Alkylating Agent) | Solvent | Approx. Mono-alkylation Product (%) | Approx. Di-alkylation Product (%) |
| 1:1.1 | Methanol | 60-70 | 20-30 |
| 3:1 | Methanol | 85-95 | 5-15 |
| 1:1.1 | Dichloromethane | 55-65 | 25-35 |
Note: This data is illustrative for the N-alkylation of a generic primary aromatic amine and serves to demonstrate the effect of stoichiometry on product distribution.
Reaction Pathway and Side Product Formation
Synthesis Method 2: Direct N-Alkylation of o-Phenylenediamine
This method involves the direct reaction of o-phenylenediamine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0-3.0 equivalents) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the solution.
-
Addition of Alkylating Agent: Slowly add the ethylating agent (e.g., ethyl iodide or ethyl bromide) (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and maintain for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Troubleshooting Guide: Direct N-Alkylation
| Problem | Possible Cause | Suggested Solution |
| Predominant formation of N,N'-diethylbenzene-1,2-diamine | The mono-alkylated product is more nucleophilic and reacts faster with the ethylating agent. The stoichiometry favors di-alkylation. | - Use a large excess of o-phenylenediamine (at least 3 equivalents).- Add the ethylating agent slowly and at a low temperature.- Use a less polar solvent to potentially slow down the second alkylation. |
| Low conversion of starting material | The base is not strong enough to deprotonate the amine. The reaction temperature is too low or the reaction time is too short. The alkylating agent is not reactive enough. | - Switch to a stronger base (e.g., sodium hydride), but with caution as this may also promote over-alkylation.- Increase the reaction temperature and/or time.- Use a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide). |
| Formation of quaternary ammonium salts | Excessive alkylation. | - This is a more significant issue with primary and secondary aliphatic amines but can occur here. The strategies to reduce over-alkylation will also mitigate this. |
Reaction Pathway and Side Product Formation
Experimental Workflow
References
Technical Support Center: Synthesis of n-Ethylbenzene-1,2-diamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of n-Ethylbenzene-1,2-diamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective methods for synthesizing this compound from o-phenylenediamine are:
-
Reductive Amination: This is often the preferred method for achieving high selectivity for the mono-ethylated product. It involves the reaction of o-phenylenediamine with acetaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1]
-
Direct N-Alkylation: This is a straightforward approach involving the reaction of o-phenylenediamine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. However, this method can be prone to over-alkylation, leading to the formation of N,N'-diethylbenzene-1,2-diamine.[1][2]
Q2: I am observing significant amounts of the di-ethylated byproduct. How can I improve the selectivity for the mono-ethylated product?
A2: The formation of the di-ethylated byproduct is a common challenge, especially in direct N-alkylation.[3] To improve selectivity for this compound:
-
Control Stoichiometry: In direct alkylation, using a large excess of o-phenylenediamine relative to the ethylating agent can statistically favor mono-alkylation.[2]
-
Method Selection: Switching to the reductive amination method generally provides greater control and higher selectivity for mono-alkylation.[2]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second alkylation step.[2]
Q3: My purified this compound is a dark oil or solid. What is the cause and how can I prevent this?
A3: Aromatic amines, particularly diamines, are susceptible to air oxidation, which leads to the formation of colored impurities. This process can be accelerated by light and trace metal impurities. To prevent this:
-
Inert Atmosphere: Perform the reaction, work-up, and purification steps under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Storage: Store the purified product under an inert atmosphere and protected from light.
Q4: What are the most effective methods for purifying crude this compound?
A4: The primary methods for purifying this compound are:
-
Vacuum Distillation: This is ideal for separating the product from non-volatile impurities and starting materials with significantly different boiling points.[4]
-
Column Chromatography: Silica gel chromatography is effective for separating the target compound from structurally similar impurities, such as the di-ethylated byproduct.[1]
-
Recrystallization (as a salt): The free base can be converted to a crystalline salt (e.g., dihydrochloride), which can then be purified by recrystallization.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor quality of starting materials or reagents. 4. Product loss during work-up and purification. | 1. Monitor the reaction to completion using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature; too low may be too slow, while too high can cause degradation. 3. Ensure the purity of o-phenylenediamine, ethylating agent/aldehyde, and solvents. 4. Optimize extraction and purification procedures to minimize losses. |
| Multiple Spots on TLC (Significant Byproducts) | 1. Over-alkylation in direct N-alkylation. 2. Decomposition of starting material or product due to excessive heat. | 1. Use a larger excess of o-phenylenediamine or switch to the reductive amination method.[2] 2. Reduce the reaction temperature and monitor for completion. |
| Difficulty in Product Purification | 1. Similar polarity of product, starting material, and byproducts. 2. Product "oiling out" during recrystallization. 3. Product decomposition during distillation. | 1. For column chromatography, optimize the mobile phase; adding a small amount of triethylamine (0.5-1%) can help reduce tailing. 2. If the product "oils out," add more hot solvent to fully dissolve it and allow for slower cooling. 3. Use a higher vacuum to lower the boiling point during distillation and avoid prolonged heating.[4] |
Experimental Protocols
Note: These protocols are adapted from general procedures for similar compounds and should be optimized for your specific experimental setup.
Protocol 1: Synthesis via Reductive Amination
This method is recommended for achieving high selectivity and yield of this compound.
Reactant Stoichiometry and Conditions
| Parameter | Value | Notes |
| o-Phenylenediamine | 1.0 eq | Starting material |
| Acetaldehyde | 1.1 eq | Ethylating agent |
| Reducing Agent | 1.5 eq | e.g., NaBH(OAc)₃ or NaBH₄ |
| Temperature | 0 °C to Room Temp. | Initial cooling, then ambient |
| Reaction Time | 14-28 hours | Includes imine formation and reduction |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Typical Yield | 75-90% | Dependent on scale and purification[1] |
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add o-phenylenediamine (1.0 eq). Dissolve it in anhydrous dichloromethane.
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 equivalents) to the stirred solution. Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the progress by TLC.[1]
-
Reduction: Once imine formation is significant, cool the reaction mixture again to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, ensuring the temperature remains low.[1]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the disappearance of the imine intermediate by TLC.[1]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[1]
Protocol 2: Synthesis via Direct N-Alkylation
This method is more direct but requires careful control to minimize over-alkylation.
Reactant Stoichiometry and Conditions
| Parameter | Value | Notes |
| o-Phenylenediamine | 3.0-5.0 eq | Starting material (in excess to favor mono-alkylation) |
| Ethyl Bromide/Iodide | 1.0 eq | Alkylating agent |
| Base | 2.0 eq | e.g., K₂CO₃ or Triethylamine |
| Temperature | 60-80 °C | |
| Reaction Time | 4-12 hours | |
| Solvent | Acetonitrile or DMF | |
| Typical Yield | Variable (lower than reductive amination due to over-alkylation) | Highly dependent on reaction conditions |
Procedure:
-
Setup: In a round-bottom flask, suspend o-phenylenediamine (3.0-5.0 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile.
-
Addition of Alkylating Agent: Slowly add ethyl bromide or ethyl iodide (1.0 equivalent) to the stirred suspension at room temperature.[1]
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain it for 4-12 hours. Monitor the progress of the reaction by TLC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or vacuum distillation to separate the desired mono-ethylated product from unreacted o-phenylenediamine and the di-ethylated byproduct.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Experimental workflow for the synthesis of this compound via direct N-alkylation.
Caption: Troubleshooting logic for improving the yield of this compound synthesis.
References
Technical Support Center: Purification of n-Ethylbenzene-1,2-diamine by Column Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of n-Ethylbenzene-1,2-diamine using column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is streaking or tailing on the silica gel column. How can I fix this?
A: Tailing is a common issue when purifying amines on standard silica gel due to the acidic nature of the stationary phase interacting with the basic amine groups.[1][2] To resolve this, add a small amount of a basic modifier to your eluent.
-
Solution: Incorporate 1-3% triethylamine (NEt₃) or a similar volatile base into your mobile phase.[3][4] This will neutralize the acidic silanol groups on the silica surface, preventing strong adsorption and leading to sharper, more symmetrical peaks.[1] Alternatively, using a different stationary phase like basic or neutral alumina can also be effective for purifying amines.[5]
Q2: What is a good starting solvent system (eluent) for purifying this compound?
A: For aromatic diamines, a good starting point is a mixture of a non-polar and a moderately polar solvent.
-
Recommended Starting Point: Begin with a solvent system of hexane and ethyl acetate. A typical starting ratio is 10% ethyl acetate in hexane.[4] You can then gradually increase the polarity.
-
Important Additive: As mentioned above, always add 1-2% triethylamine (NEt₃) to the eluent mixture to prevent streaking.[6]
-
Optimization: The ideal solvent system should give your target compound an Rf value of approximately 0.3 on a TLC plate, as this generally provides the best separation in a column.[6]
Q3: My compound is not moving off the starting line (Rf is zero), even with a high concentration of ethyl acetate.
A: If your compound remains at the baseline, the eluent is not polar enough to displace it from the silica gel.
-
Solution 1: Increase Solvent Polarity: Switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol is a common choice for more polar compounds.[4][5] You could start with 1-5% methanol in DCM and gradually increase the methanol concentration. Remember to include triethylamine in this system as well.
-
Solution 2: Check Compound Stability: In rare cases, the compound might be decomposing on the silica gel.[7][8] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.
Q4: The separation between my product and an impurity is poor. What should I do?
A: Poor separation occurs when the chosen solvent system does not provide adequate resolution between the compounds.[2]
-
Solution 1: Optimize the Eluent: Test different solvent systems using TLC. Sometimes switching one of the solvents (e.g., using diethyl ether or acetone instead of ethyl acetate) can alter the selectivity and improve separation.[4][5]
-
Solution 2: Reduce Column Loading: Overloading the column is a common cause of poor separation.[2][9] A general guideline is to use a silica gel-to-crude material weight ratio of at least 30:1 to 50:1.[2]
-
Solution 3: Use a Slower Flow Rate: A very fast flow rate can decrease the number of equilibrium events on the column, leading to broader bands and poorer separation. Reducing the pressure can sometimes improve resolution.
Q5: I have very low recovery of my product after the column.
A: Low recovery can be caused by several factors.
-
Cause 1: Irreversible Adsorption/Decomposition: The compound may be strongly binding to or decomposing on the acidic silica.[7][8] Using triethylamine in the eluent is the primary solution to prevent this.
-
Cause 2: Elution is Incomplete: The compound may still be on the column. Try flushing the column with a very polar solvent mixture (e.g., 10% methanol in DCM with 2% NEt₃) to see if more product elutes.
-
Cause 3: Fractions are too Dilute: Your compound may have eluted, but the fractions are so dilute that it is not visible on TLC.[7][8] Try combining and concentrating the fractions where you expected to see your product and re-analyzing by TLC.
Quantitative Data Summary
The table below provides typical parameters for the column chromatography purification of this compound. Actual values may vary depending on the scale of the experiment and the purity of the crude material.
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh)[6] |
| Typical Eluent System | Hexane:Ethyl Acetate + 1-2% Triethylamine (NEt₃)[6] |
| Gradient Profile | Start with low polarity (e.g., 5-10% EtOAc) and gradually increase to elute the product. |
| Loading Capacity | ~1g of crude material per 30-50g of silica gel.[2] |
| Typical Recovery | 70-90% (with base additive) |
Detailed Experimental Protocol
This protocol outlines the steps for purifying this compound using flash column chromatography.
-
TLC Analysis:
-
First, determine an appropriate eluent system using TLC. Test various ratios of hexane/ethyl acetate containing 1% triethylamine. The ideal system will give your product an Rf value of ~0.3.[6]
-
-
Column Packing (Slurry Method):
-
Prepare a slurry by mixing silica gel with the initial, least polar eluent mixture (e.g., 95:5 Hexane:EtOAc + 1% NEt₃). The consistency should be pourable but not overly dilute.[10]
-
Pour the slurry into the column and use positive pressure (air pump or bulb) to help pack the silica gel bed, ensuring no air bubbles are trapped.[6]
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed.[11]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.[6] Carefully add the solution to the top of the column with a pipette and allow it to absorb into the silica gel.[11]
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2][11] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial non-polar solvent mixture.
-
Collect fractions continuously in test tubes or flasks.
-
Monitor the elution of your compound by checking the fractions with TLC.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:EtOAc + 1% NEt₃) to elute the product.
-
-
Fraction Analysis and Solvent Removal:
-
Using TLC, identify all fractions that contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: A flowchart illustrating the standard workflow for purifying this compound.
Caption: A logical flowchart for troubleshooting common column chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. labcluster.com [labcluster.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of n-Ethylbenzene-1,2-diamine
This technical support center provides guidance and troubleshooting for the purification of n-Ethylbenzene-1,2-diamine via recrystallization. The following information is compiled to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their purification protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue with aromatic amines where the compound separates from the solution as a liquid instead of a solid. This typically occurs if the solution is too concentrated or cools too quickly, causing the solute to come out of solution at a temperature above its melting point in that solvent system.[1]
-
Solution:
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the mixture to dissolve the oil, then allow it to cool more slowly.
-
Slow Cooling: Let the solution cool gradually to room temperature before moving it to an ice bath. Rapid cooling often promotes oil formation.[2]
-
Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled, saturated solution to induce crystallization.[2]
-
Solvent System Modification: Experiment with a mixed solvent system. A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) can sometimes encourage crystal formation over oiling.[2]
-
Q2: The purified this compound has a pink or brownish tint. How can I remove these colored impurities?
A2: Aromatic amines like this compound are susceptible to air oxidation, which forms colored impurities. This process can be accelerated by light and trace metal contaminants.
-
Solution:
-
Inert Atmosphere: Whenever possible, perform the recrystallization and subsequent handling under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent prior to use.
-
Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb some of the desired product.
-
Q3: My recovery yield after recrystallization is very low. What are the possible causes and how can I improve it?
A3: A low yield can result from several factors during the recrystallization process.[3]
-
Possible Causes & Solutions:
-
Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[4] To remedy this, if the mother liquor has not been discarded, you can try to evaporate some of the solvent and cool the solution again to recover more crystals.[3]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you may lose a substantial amount of product.[5] To prevent this, use a slight excess of hot solvent and pre-heat your filtration apparatus (funnel and receiving flask).
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice-water bath after the solution has reached room temperature can improve the yield.[4]
-
Troubleshooting Guides
| Issue | Question | Possible Cause & Solution |
| No Crystals Form | I've cooled the solution, but no crystals have appeared. | Supersaturation Not Reached: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration and then cool again.[5] Supersaturated Solution Needs Nucleation: The solution may be supersaturated but requires a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[3] |
| Impure Product | The melting point of my recrystallized product is broad and lower than the literature value. | Incomplete Removal of Impurities: The chosen solvent may not be ideal for separating the impurities. A different solvent or solvent system should be tested. Residual Solvent: The crystals may not be fully dry. Dry the crystals under vacuum for a longer period to ensure all solvent has been removed. Residual solvent can act as an impurity and depress the melting point. |
| Crystallization is Too Rapid | As soon as I remove the solution from the heat, a large amount of solid crashes out. | Poor Impurity Rejection: Rapid crystallization can trap impurities within the crystal lattice.[3] To slow down the process, add a small amount of additional hot solvent to the dissolved compound and allow it to cool more slowly. An insulated container can help moderate the cooling rate.[3] |
Data Presentation
| Solvent | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Suitability for Recrystallization |
| Water | Low | Moderate | Potentially suitable, especially in a mixed solvent system. |
| Ethanol | Moderate | High | Good candidate. |
| Methanol | Moderate | High | Good candidate. |
| Ethyl Acetate | Low | Moderate | Good candidate. |
| Hexane | Very Low | Low | Likely a poor solvent, but could be used as an anti-solvent in a mixed system. |
| Toluene | Low | Moderate | Potentially suitable. |
| Acetonitrile | Moderate | High | Good candidate. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, ethyl acetate, acetonitrile). A suitable solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to use a slight excess of solvent and pre-heat the filtration apparatus to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed Solvent Recrystallization of this compound
-
Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Mandatory Visualization
References
Preventing oxidation and discoloration of n-Ethylbenzene-1,2-diamine.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the oxidation and discoloration of n-Ethylbenzene-1,2-diamine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound, providing actionable solutions to mitigate oxidation and discoloration.
Issue 1: Rapid Discoloration of this compound Upon Exposure to Air
-
Q: My this compound solution turns from a light straw color to a dark brown or black color very quickly after I open the container. What is causing this, and how can I prevent it?
A: Aromatic diamines like this compound are highly susceptible to air oxidation. The discoloration you are observing is a result of the formation of colored oxidation products. This process can be accelerated by exposure to light and the presence of trace metal impurities.
Immediate Corrective Actions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, whenever possible. This minimizes its contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent prior to use.
Preventative Measures:
-
Proper Storage: Store this compound in a tightly sealed container, under an inert atmosphere, and protected from light. Amber glass vials or bottles are recommended.
-
Purification: If the starting material is already discolored, consider purification by column chromatography on a neutralized stationary phase or by recrystallization from a suitable solvent system.
-
Issue 2: Compound Degradation During Purification by Column Chromatography
-
Q: I am experiencing significant product loss and discoloration when trying to purify this compound using silica gel column chromatography. What is happening?
A: Standard silica gel is acidic due to the presence of silanol groups on its surface. These acidic sites can strongly adsorb basic compounds like aromatic amines, leading to irreversible binding, streaking (tailing) during elution, and even degradation of the compound on the column.
Solutions:
-
Neutralize the Stationary Phase: Before loading your compound, flush the silica gel column with your chosen eluent system containing a small amount of a volatile base, such as 1-2% triethylamine (NEt₃) or ammonia in methanol.[1] This will neutralize the acidic sites on the silica, reducing strong interactions with your amine.
-
Use an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase, such as neutral alumina or a commercially available deactivated silica gel.
-
Issue 3: Formation of an Oil Instead of Crystals During Recrystallization
-
Q: I am trying to recrystallize this compound, but it is "oiling out" instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline lattice. This can be due to several factors:
-
Cause 1: Supersaturation at a temperature above the compound's melting point.
-
Solution: Add a small amount of additional hot solvent to fully dissolve the oil, then allow the solution to cool more slowly.
-
-
Cause 2: Cooling the solution too rapidly.
-
Solution: Allow the hot, saturated solution to cool gradually on the lab bench before placing it in an ice bath. Insulating the flask can also help slow the cooling rate.
-
-
Cause 3: Inappropriate solvent system.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic compounds, solvent systems like heptane/ethyl acetate or toluene/hexane can be effective. You can dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent (e.g., hexanes) until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: To maximize shelf life and prevent degradation, store this compound under the following conditions:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Under an inert gas such as nitrogen or argon.
-
Container: Tightly sealed amber glass vial or bottle to protect from light and air.
-
Purity: Ensure the compound is of high purity, as impurities can catalyze oxidation.
-
-
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Always handle this compound in a well-ventilated area or a chemical fume hood. Recommended PPE includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Use of Antioxidants
-
Q3: Can I add an antioxidant to my this compound solution to prevent oxidation? If so, what do you recommend?
-
Butylated Hydroxytoluene (BHT): A widely used and cost-effective antioxidant.
-
Propyl Gallate: Known for its ability to chelate metal ions that can catalyze oxidation.
-
α-Tocopherol (Vitamin E): A natural antioxidant that can be effective in organic systems.
It is recommended to start with a low concentration (e.g., 0.01-0.1% w/v) and perform small-scale stability studies to determine the optimal antioxidant and concentration for your specific application.
-
Analytical Monitoring
-
Q4: How can I monitor the purity and detect the degradation of my this compound sample?
A4: Several analytical techniques can be employed to assess the purity and identify degradation products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile compounds and identifying them based on their mass spectra. Headspace GC-MS is particularly useful for analyzing volatile oxidation products.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound and quantify the parent compound and non-volatile degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by comparing the spectra of fresh and aged samples.
-
Experimental Protocols
Protocol 1: Inert Gas Handling of this compound
This protocol describes the basic procedure for handling this compound under an inert atmosphere to prevent oxidation.
-
Preparation:
-
Ensure you have a source of dry, high-purity nitrogen or argon gas with a regulator and tubing.
-
Have a Schlenk line or a glove box available for more sensitive applications. For routine handling, a simple balloon filled with inert gas can be sufficient.
-
All glassware should be clean and dry.
-
-
Procedure:
-
Place the sealed container of this compound in a fume hood.
-
Carefully purge the container with the inert gas. To do this, insert a needle connected to the inert gas line through the septum of the container's cap, and a second needle to act as a vent. Allow the gas to flow for several minutes to displace the air.
-
If using a balloon, fill the balloon with the inert gas and attach it to a needle. Insert this needle into the container's septum. Insert a second, shorter needle as a vent. Gently squeeze the balloon to introduce the inert gas.
-
Once the container is under a positive pressure of inert gas (as indicated by the balloon remaining inflated), you can withdraw the desired amount of the compound using a clean, dry syringe.
-
Immediately after withdrawing the desired amount, remove the syringe and ensure the container remains sealed under the inert atmosphere.
-
Dispense the withdrawn this compound into a reaction vessel that has also been purged with an inert gas.
-
Protocol 2: Monitoring Degradation by GC-MS
This protocol provides a general method for analyzing the degradation products of this compound using GC-MS.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
To simulate degradation, expose a portion of the solution to air and/or light for a defined period.
-
Prepare a "time-zero" sample by immediately analyzing a portion of the freshly prepared stock solution.
-
Prepare subsequent samples at various time points of exposure.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL of the sample solution.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS Parameters: Scan in a mass range of m/z 40-400.
-
Data Analysis: Compare the chromatograms of the time-zero sample and the aged samples. Identify new peaks that appear or increase in intensity over time. Analyze the mass spectra of these new peaks to elucidate the structures of the degradation products.
-
Signaling Pathways and Logical Relationships
Oxidation Pathway of Aromatic Amines
Aromatic amines are susceptible to oxidation through a free-radical mechanism. The presence of atmospheric oxygen, light, and trace metal ions can initiate this process. The general pathway involves the formation of radical cations, which can then undergo further reactions to form a complex mixture of colored polymeric products.
Caption: Generalized oxidation pathway of this compound.
Troubleshooting Workflow for Discoloration
This workflow provides a logical approach to diagnosing and resolving issues related to the discoloration of this compound.
Caption: Troubleshooting workflow for this compound discoloration.
References
Troubleshooting "oiling out" during n-Ethylbenzene-1,2-diamine recrystallization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recrystallization of N-Ethylbenzene-1,2-diamine, with a specific focus on resolving the problem of "oiling out."
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
A1: "Oiling out" is a phenomenon where a compound separates from the crystallization solvent as a liquid (an "oil") rather than as solid crystals. This occurs when the solute is highly supersaturated in the solvent, leading to liquid-liquid phase separation before crystal nucleation and growth can take place. The resulting oil is a concentrated solution of the compound in the solvent.
Q2: Why is my this compound "oiling out"?
A2: Several factors can contribute to the oiling out of this compound:
-
High Supersaturation: This is the most common cause. If the solution is cooled too rapidly or if a highly concentrated solution is used, the solubility limit is exceeded too quickly for orderly crystal lattice formation.
-
Low Melting Point: If the melting point of your compound is lower than the temperature of the solution, it will separate as a liquid. There is some ambiguity in the reported melting point of this compound, with some sources indicating it may be a liquid or a low-melting solid at room temperature, while salt forms (like the dihydrochloride) have much higher melting points (e.g., 185-187 °C). If your sample is the free base and is impure, its melting point will be even lower.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an oil. These impurities can also lower the melting point of the compound.
-
Inappropriate Solvent Choice: The solvent system may not be ideal for this specific compound, leading to conditions that favor oiling out.
Q3: How does "oiling out" affect the purity of my final product?
A3: Oiling out is detrimental to purification for several reasons:
-
The oil phase can act as a solvent for impurities, which then get trapped within the solid as it eventually solidifies.
-
The rapid and disordered solidification of the oil often leads to the formation of an amorphous solid or very small, impure crystals.
-
It makes the handling and isolation of the product difficult.
Troubleshooting Guide: Resolving "Oiling Out"
If you are experiencing "oiling out" during the recrystallization of this compound, consult the following troubleshooting steps.
Initial Assessment
Before modifying your protocol, it is crucial to determine the likely cause. Consider the physical state of your starting material and the conditions of your experiment.
| Parameter | Observation | Potential Implication |
| Starting Material | Is your this compound a liquid or a solid at room temperature? | If it is a liquid, you may be working with the free base which has a lower melting point. |
| Purity of Starting Material | Is your starting material crude or has it been previously purified? | Crude material is more likely to contain impurities that promote oiling out. |
| Cooling Rate | Was the solution cooled rapidly (e.g., in an ice bath)? | Rapid cooling leads to high supersaturation. |
| Concentration | Was a minimal amount of hot solvent used to dissolve the solid? | A highly concentrated solution can easily become too supersaturated. |
Troubleshooting Strategies
Here are several strategies to prevent oiling out, presented in a logical workflow.
Optimizing reaction conditions for quinoxaline synthesis from n-Ethylbenzene-1,2-diamine.
For researchers, scientists, and drug development professionals, the synthesis of quinoxaline derivatives is a critical process in the discovery of new therapeutic agents and functional materials. This guide provides a comprehensive technical support center focused on the synthesis of quinoxalines from N-ethylbenzene-1,2-diamine, offering troubleshooting advice and frequently asked questions to navigate common experimental challenges.
The foundational method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine, in this case, this compound, and a 1,2-dicarbonyl compound.[1][2][3] This reaction is versatile, but achieving high yields and purity can be challenging due to potential side reactions and the need for optimized conditions.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing quinoxalines from this compound?
The synthesis involves the cyclocondensation of this compound with a 1,2-dicarbonyl compound, such as benzil or glyoxal, to form the corresponding quinoxaline derivative. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.[2][3]
Q2: What are common side products in this synthesis, and how can they be minimized?
Common side products include benzimidazoles and quinoxaline N-oxides.
-
Benzimidazole formation can occur if the 1,2-dicarbonyl compound degrades or contains aldehyde impurities. To minimize this, ensure the purity of the dicarbonyl compound and consider running the reaction under an inert atmosphere.[6]
-
Quinoxaline N-oxides can form due to over-oxidation, especially under harsh conditions or in the presence of an oxidizing agent. Using an inert atmosphere and avoiding strong oxidizing agents can prevent their formation.[6]
Q3: My reaction is not proceeding to completion or is very slow. What steps can I take?
A slow or incomplete reaction can be due to several factors:
-
Low Temperature: Increasing the reaction temperature can enhance the reaction rate.[7]
-
Catalyst Inactivity: If using a catalyst, ensure it is active and used in the appropriate amount. For some reactions, a mild acid catalyst like acetic acid can be beneficial.[7][8]
-
Poor Solubility: Ensure that the this compound and the dicarbonyl compound are soluble in the chosen solvent. If not, consider a different solvent or a co-solvent system.
Q4: What are the recommended purification methods for quinoxaline products?
The most common methods for purifying quinoxaline products are recrystallization and column chromatography.
-
Recrystallization: Ethanol is a frequently used solvent for recrystallizing quinoxalines. The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form pure crystals.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography with an appropriate eluent system (e.g., hexane and ethyl acetate) is effective.[1]
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis of quinoxalines from this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Formation of side products- Suboptimal reaction conditions | - Increase reaction temperature and/or time.- Use a catalyst (e.g., acetic acid, iodine, or a solid acid catalyst) to improve the reaction rate and selectivity.[2][8][9]- Screen different solvents to find the optimal one for your specific substrates.[7]- Ensure the purity of starting materials.[6] |
| Formation of Benzimidazole Byproduct | - Impure 1,2-dicarbonyl compound (containing aldehyde impurities)- Oxidative degradation of the 1,2-dicarbonyl compound | - Purify the 1,2-dicarbonyl compound before use (e.g., by recrystallization).- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6] |
| Formation of Quinoxaline N-oxide | - Over-oxidation of the quinoxaline product- Presence of an oxidizing agent | - Conduct the reaction under an inert atmosphere.- Avoid unnecessarily high temperatures or prolonged reaction times.- Ensure no external oxidizing agents are present.[6] |
| Incomplete Reaction (Dihydroquinoxaline intermediate detected) | - Insufficient oxidation of the dihydroquinoxaline intermediate to the aromatic quinoxaline | - Introduce a mild oxidant, such as stirring the reaction mixture open to the air after the initial condensation.[6]- Certain catalysts, particularly those based on transition metals, can facilitate the final oxidation step.[6] |
| Difficulty in Product Purification | - Presence of closely related impurities or unreacted starting materials | - For solid products, attempt recrystallization from various solvents.- Utilize silica gel column chromatography with a gradient elution to separate the desired product from impurities.[1] |
Experimental Protocols
While specific conditions for this compound may require optimization, the following general protocols for substituted o-phenylenediamines can serve as a starting point.
Protocol 1: Classical Acid-Catalyzed Synthesis
This method utilizes a catalytic amount of acetic acid in ethanol, a common and effective condition for quinoxaline synthesis.[2]
Materials:
-
This compound (1 mmol)
-
1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops)
Procedure:
-
Dissolve this compound and the 1,2-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Catalyst-Free Synthesis in a Green Solvent
This protocol offers an environmentally friendly approach by using water as the solvent and forgoing a catalyst.[10]
Materials:
-
This compound (1 mmol)
-
1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Water (5 mL)
Procedure:
-
Combine this compound and the 1,2-dicarbonyl compound in a reaction vessel.
-
Add water to the mixture.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC. Reaction times may be longer compared to catalyzed methods.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can influence the yield of quinoxaline synthesis, based on studies with various substituted o-phenylenediamines. These trends can guide the optimization of the reaction with this compound.
Table 1: Effect of Solvent on Quinoxaline Yield
| Solvent | Polarity | Typical Yield (%) | Reference(s) |
| Ethanol | Polar Protic | 85-95 | [2][7] |
| Methanol | Polar Protic | 80-92 | [11] |
| Water | Polar Protic | 70-90 (can be lower without catalyst) | [10] |
| Toluene | Non-polar | 80-92 | [5] |
| Acetonitrile | Polar Aprotic | 85-95 | [12] |
| DMSO | Polar Aprotic | 80-99 (often with a catalyst) | [9] |
Table 2: Effect of Catalyst on Quinoxaline Yield and Reaction Time
| Catalyst | Catalyst Type | Typical Yield (%) | Typical Reaction Time | Reference(s) |
| Acetic Acid | Brønsted Acid | 85-95 | 2-4 hours | [2] |
| Iodine (I₂) | Lewis Acid/Oxidant | 78-99 | 0.5-2 hours | [9] |
| Cerium(IV) Ammonium Nitrate (CAN) | Lewis Acid | 80-98 | 20 minutes | [10] |
| TiO₂-Pr-SO₃H | Solid Acid | ~95 | 10 minutes | [2] |
| None | Catalyst-Free | 70-85 | 4-12 hours | [10] |
Visualizing the Workflow and Reaction
To further aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: A typical experimental workflow for quinoxaline synthesis.
Caption: The general reaction mechanism for quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 10. soc.chim.it [soc.chim.it]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
n-Ethylbenzene-1,2-diamine stability and proper storage conditions.
This technical support center provides guidance on the stability and proper storage of N-Ethylbenzene-1,2-diamine to researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guide
Q1: I observed a change in the color of my this compound sample. What could be the cause?
A: A change in color, often to a brownish hue, is a common indicator of degradation in aromatic amines like this compound. This is typically caused by oxidation, which can be accelerated by exposure to air and/or light. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and in a light-resistant container.[1]
Q2: My experimental results are inconsistent when using older batches of this compound. Could this be a stability issue?
A: Yes, inconsistent results with older batches strongly suggest degradation of the compound. Over time, exposure to ambient temperature, humidity, and light can lead to the formation of impurities. It is crucial to use fresh batches for sensitive experiments or to re-qualify older batches to ensure purity before use. For optimal results, store the compound at 2-8°C and protect it from light.[2]
Q3: I suspect my this compound has been exposed to high temperatures. Is it still usable?
A: Exposure to elevated temperatures can accelerate the degradation of this compound. While it may not be immediately apparent, thermal stress can lead to the formation of degradation products that could interfere with your experiments. It is recommended to perform a purity analysis (e.g., by HPLC) to assess the integrity of the compound before use. If significant degradation is detected, the batch should be discarded.
Q4: The compound appears to be clumping or has a different consistency. What should I do?
A: this compound can be hygroscopic, meaning it can absorb moisture from the air. Clumping or a change in consistency is a sign of moisture absorption. This can affect the compound's reactivity and weighing accuracy. Always store it in a tightly sealed container in a dry environment, such as a desiccator.
Frequently Asked Questions (FAQs)
Q5: What are the ideal storage conditions for this compound?
A: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] It should also be kept in a dry environment to avoid moisture absorption.
Q6: How does light affect the stability of this compound?
A: Aromatic amines are often sensitive to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions, leading to the formation of colored impurities and a decrease in purity. It is crucial to store the compound in amber vials or other light-blocking containers.[1]
Q7: What are the likely degradation pathways for this compound?
A: While specific degradation pathways for this compound are not extensively documented in publicly available literature, aromatic amines are generally susceptible to:
-
Oxidation: The amino groups are prone to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. This is often the primary degradation pathway.
-
Photodegradation: Exposure to light can induce reactions, leading to a variety of degradation products.
-
Acid/Base Hydrolysis: Although generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other reactions.
Q8: How can I assess the stability of my this compound sample?
A: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most effective way to assess the stability of your sample. This involves subjecting the compound to forced degradation conditions (stress testing) to generate potential degradation products and developing an HPLC method that can separate the intact compound from these impurities.
Quantitative Data Summary
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Temperature | 2-8°C | Increased degradation at higher temperatures. |
| Light Exposure | Protect from light | Photodegradation, leading to color change and impurity formation. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Oxidation in the presence of air. |
| Humidity | Dry environment (e.g., desiccator) | Hygroscopic; may absorb moisture, affecting physical properties and reactivity. |
Experimental Protocols
Protocol for a General Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5][6]
1. Objective: To generate potential degradation products of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
3. Method:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Follow the same heating and sampling procedure as for acid hydrolysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of methanol and 3% H₂O₂.
-
Keep the solution at room temperature for a specified time, with periodic sampling for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at a controlled temperature (e.g., 60°C).
-
At specified time points, dissolve a portion of the sample for HPLC analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC at appropriate time intervals.
-
4. Analysis:
-
Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Monitor the percentage of degradation and the formation of any new peaks.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | 23838-73-5 [amp.chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Scaling Up the Synthesis of n-Ethylbenzene-1,2-diamine for Pilot Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of n-Ethylbenzene-1,2-diamine for pilot studies. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address potential challenges during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for scaling up the production of this compound?
A1: For pilot-scale synthesis, two primary routes are recommended based on scalability, availability of starting materials, and reaction robustness:
-
Reductive Amination of o-Phenylenediamine with Acetaldehyde: This one-pot reaction is efficient and avoids the handling of more hazardous nitro compounds directly in the final step.
-
Catalytic Reduction of N-ethyl-2-nitroaniline: This method is also highly effective, particularly if N-ethyl-2-nitroaniline is a readily available starting material. The reduction of nitroaromatics is a well-established industrial process.[1][2][3]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Scaling up chemical reactions introduces new safety challenges. Key considerations include:
-
Exothermic Reactions: Both reductive amination and catalytic hydrogenation can be highly exothermic. Ensure the pilot plant reactor has adequate cooling capacity and temperature monitoring to prevent runaway reactions.
-
Hydrogen Handling: The catalytic reduction of N-ethyl-2-nitroaniline involves high-pressure hydrogen, which is flammable and explosive. The pilot plant must be equipped with appropriate safety features for handling flammable gases, including proper ventilation, spark-proof equipment, and pressure relief systems.
-
Catalyst Handling: Some catalysts, like palladium on carbon (Pd/C), can be pyrophoric when dry and exposed to air. Handle catalysts in an inert atmosphere or as a wet slurry.
-
Reagent Toxicity: o-Phenylenediamine and its derivatives can be toxic and skin sensitizers. N-ethyl-2-nitroaniline is also a hazardous substance. Ensure appropriate personal protective equipment (PPE) is used, and the process is contained to minimize exposure.
Q3: How can I minimize the formation of the di-ethylated byproduct (N,N'-diethylbenzene-1,2-diamine)?
A3: Over-alkylation is a common side reaction in N-alkylation processes. To minimize the formation of the di-ethylated impurity:
-
Control Stoichiometry: Use a controlled excess of o-phenylenediamine relative to the ethylating agent (in the case of direct alkylation) or acetaldehyde (in reductive amination).
-
Slow Addition: Add the ethylating agent or acetaldehyde slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation.
Q4: What are the recommended methods for purifying this compound at a pilot scale?
A4: At a pilot scale, the most practical purification methods are:
-
Vacuum Distillation: This is the preferred method for separating the product from non-volatile impurities and starting materials with different boiling points.
-
Crystallization as a Salt: The diamine can be converted to a crystalline salt (e.g., hydrochloride salt), which can then be purified by recrystallization. This is often effective for removing closely related impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the pilot-scale synthesis of this compound.
Scenario 1: Low Yield in Reductive Amination
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | - Ensure the reaction pH is slightly acidic (pH 5-6) to facilitate imine formation.[4] - If using a separate imine formation step, consider adding a dehydrating agent or removing water azeotropically. |
| Reducer Inactivity/Side Reactions | - If using sodium borohydride, ensure it is added after imine formation is complete to avoid reducing the acetaldehyde.[5] - Consider using a milder reducing agent like sodium triacetoxyborohydride, which is more selective for the imine.[4] |
| Incomplete Reaction | - Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC). - Gradually increase the reaction temperature or extend the reaction time, but be mindful of potential side reactions. |
| Product Loss During Workup | - Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions. - Minimize product loss during solvent removal by using a rotary evaporator under controlled temperature and pressure. |
Scenario 2: Incomplete Reduction of N-ethyl-2-nitroaniline
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure the catalyst has not been poisoned by impurities in the starting material or solvent. - Increase the catalyst loading or use a fresh batch of catalyst. - Ensure proper agitation to keep the catalyst suspended in the reaction mixture. |
| Insufficient Hydrogen Pressure | - Verify that the hydrogen pressure is maintained at the recommended level throughout the reaction. - Check for leaks in the hydrogenation system. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions. |
| Mass Transfer Limitations | - In a pilot-scale reactor, ensure efficient mixing to facilitate the transport of hydrogen to the catalyst surface. |
Experimental Protocols
Method 1: Reductive Amination of o-Phenylenediamine with Acetaldehyde (Pilot Scale)
This protocol is designed for a 50 L pilot reactor.
Materials and Equipment:
| Item | Specification |
| Reactor | 50 L glass-lined or stainless steel reactor with overhead stirring, temperature control, and inert atmosphere capability. |
| o-Phenylenediamine | As required |
| Acetaldehyde | As required |
| Methanol | Solvent |
| Sodium Borohydride (NaBH₄) | Reducing agent |
| Hydrochloric Acid (HCl) | For pH adjustment and product isolation |
| Sodium Hydroxide (NaOH) | For neutralization |
| Diethyl Ether or Ethyl Acetate | Extraction solvent |
| Anhydrous Magnesium Sulfate | Drying agent |
Procedure:
-
Reactor Setup: Ensure the 50 L reactor is clean, dry, and purged with nitrogen.
-
Charge Reactants: Charge the reactor with o-phenylenediamine and methanol. Begin stirring to dissolve the solid.
-
Imine Formation: Cool the mixture to 0-5 °C. Slowly add acetaldehyde dropwise, maintaining the temperature below 10 °C. Stir for 1-2 hours at this temperature to allow for imine formation.
-
Reduction: Slowly add sodium borohydride in portions, ensuring the temperature does not exceed 20 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Workup: Slowly add water to quench the reaction. Adjust the pH to ~1 with concentrated HCl. Extract the aqueous layer with diethyl ether or ethyl acetate to remove non-basic impurities.
-
Product Isolation: Basify the aqueous layer with a NaOH solution until the pH is >10. Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Quantitative Data (Example for 50 L Reactor):
| Parameter | Value |
| o-Phenylenediamine | 5.4 kg (50 mol) |
| Acetaldehyde | 2.4 kg (55 mol) |
| Methanol | 25 L |
| Sodium Borohydride | 2.1 kg (55 mol) |
| Expected Yield | ~70-80% |
Method 2: Catalytic Reduction of N-ethyl-2-nitroaniline (Pilot Scale)
This protocol is designed for a 50 L high-pressure hydrogenation reactor.
Materials and Equipment:
| Item | Specification |
| Hydrogenation Reactor | 50 L stainless steel autoclave with high-pressure capabilities, temperature control, and efficient agitation. |
| N-ethyl-2-nitroaniline | As required |
| Palladium on Carbon (Pd/C) | 5-10% catalyst, wet |
| Ethanol or Methanol | Solvent |
| Hydrogen Gas | High purity |
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean and dry.
-
Charge Reactor: Under an inert atmosphere (nitrogen or argon), carefully charge the reactor with N-ethyl-2-nitroaniline, the solvent (ethanol or methanol), and the wet Pd/C catalyst.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Reaction: Heat the reactor to the target temperature (e.g., 40-60 °C) with vigorous stirring. Monitor the reaction progress by hydrogen uptake.
-
Workup: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Quantitative Data (Example for 50 L Reactor):
| Parameter | Value |
| N-ethyl-2-nitroaniline | 8.3 kg (50 mol) |
| 5% Pd/C (wet) | ~400-800 g |
| Ethanol | 25 L |
| Hydrogen Pressure | 5-10 bar |
| Reaction Temperature | 40-60 °C |
| Expected Yield | >95% |
Visualizations
Caption: Experimental workflow for the reductive amination synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
Validation & Comparative
The Ethyl Group's Influence: A Comparative Guide to the Steric and Electronic Effects in N-Ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
The introduction of an ethyl group to the backbone of benzene-1,2-diamine, forming N-ethylbenzene-1,2-diamine, imparts significant steric and electronic modifications that profoundly influence its reactivity, coordination chemistry, and potential biological activity. This guide provides a comparative analysis of these effects, supported by available experimental data from analogous compounds and computational predictions, to inform substrate selection and reaction design in drug development and materials science.
At a Glance: Steric vs. Electronic Effects
The primary distinction in the chemical behavior of this compound compared to its parent compound, benzene-1,2-diamine, arises from the dual nature of the N-ethyl substituent.
| Feature | Benzene-1,2-diamine | This compound | Impact of Ethyl Group |
| Steric Hindrance | Minimal | Increased bulk around the N1-nitrogen | Can impede the approach of electrophiles, potentially slowing reaction rates. |
| Electronic Effect | Reference | Electron-donating (+I effect) | Increases electron density on the N1-nitrogen, enhancing its nucleophilicity and basicity. |
| Reactivity | Two primary amino groups with similar reactivity | One primary and one secondary, more nucleophilic but sterically hindered, amino group | Leads to differences in reaction rates and potential for regioselectivity. |
Electronic Effects: An Inductive Push
The ethyl group, through its positive inductive effect (+I), donates electron density to the nitrogen atom to which it is attached. This results in several key electronic modifications:
-
Increased Nucleophilicity: The heightened electron density on the N1-nitrogen enhances its ability to attack electrophilic centers. This makes this compound a more potent nucleophile at the ethylated nitrogen compared to the primary amino groups of benzene-1,2-diamine.[1]
-
Enhanced Basicity: The electron-donating nature of the ethyl group increases the basicity of the secondary amine. While aromatic amines are generally less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring, N-alkylation serves to increase their pKa values.[1]
Predicted Spectroscopic Shifts
The electronic changes induced by the ethyl group can be observed through Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental spectra for this compound are not widely published, predicted chemical shifts for the closely related N-ethyl-N-methyl-benzene-1,2-diamine can offer insights.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectroscopic Data
| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | -N-CH₂-CH₃ (ppm) | -N-CH₂-CH₃ (ppm) | Aromatic Carbons (ppm) | -N-CH₂ -CH₃ (ppm) | -N-CH₂-CH₃ (ppm) |
| Benzene-1,2-diamine (Experimental) | ~6.6-6.8 (m) | ~3.4 (br s) | - | - | ~115-140 | - | - |
| N-ethyl-N-methyl-benzene-1,2-diamine (Predicted) | ~6.7-7.2 (m) | ~3.5 (br s) | ~3.2 (q) | ~1.2 (t) | Not specified | Not specified | Not specified |
Data for benzene-1,2-diamine is experimental and serves as a baseline. Predicted data for the N-ethyl-N-methyl analog suggests a downfield shift for the aromatic protons and distinct signals for the ethyl group.[2]
Steric Effects: A Bulky Obstacle
The ethyl group introduces significant steric bulk around the N1-nitrogen atom. This steric hindrance can have a profound impact on the molecule's reactivity and conformation.
-
Reduced Reaction Rates: For reactions where an electrophile must approach the nitrogen atom, the ethyl group can act as a physical barrier, slowing down the rate of reaction. This effect is particularly pronounced with bulky electrophiles.[1]
-
Conformational Changes: The steric demand of the ethyl group can influence the torsion angles of the molecule, potentially forcing the ethyl group to orient itself to minimize steric strain. In the solid state, as seen in the crystal structure of a related dinitrate salt of N,N-diethylbenzene-1,4-diamine, the ethyl groups lie almost perpendicular to the plane of the benzene ring.[3]
The interplay between the activating electronic effect and the deactivating steric effect of the ethyl group is a critical consideration in predicting the outcome of a reaction. For instance, in quinoxaline synthesis, the steric bulk of the ethyl group in a bromo-substituted analogue could lead to a slower overall reaction rate compared to the unsubstituted diamine.[1]
Experimental Protocols
To definitively quantify the steric and electronic effects of the ethyl group in this compound, the following experimental protocols would be employed.
X-ray Crystallography
Objective: To determine the precise bond lengths, bond angles, and torsion angles of this compound and compare them to those of benzene-1,2-diamine.
Methodology:
-
Crystal Growth: Single crystals of this compound and benzene-1,2-diamine are grown by slow evaporation from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof).
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using Mo Kα radiation.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Potentiometric Titration for pKa Determination
Objective: To measure the acid dissociation constants (pKa) of the amino groups in this compound and benzene-1,2-diamine.
Methodology:
-
Solution Preparation: A standard solution of the diamine (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: The pKa values are determined from the titration curve, typically as the pH at the half-equivalence points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To compare the chemical shifts of protons and carbons in this compound and benzene-1,2-diamine to probe the electronic environment.
Methodology:
-
Sample Preparation: Samples of each diamine are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard (e.g., TMS).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ) of the aromatic and amino protons, as well as the aromatic and alkyl carbons, are recorded and compared. Changes in chemical shifts will reflect the electronic influence of the ethyl group.
Visualizing the Effects
The following diagrams illustrate the key concepts of steric and electronic effects.
References
Unveiling the Biological Landscape of N-Ethylbenzene-1,2-diamine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of N-ethylbenzene-1,2-diamine derivatives and their analogs, supported by experimental data. We delve into the structure-activity relationships that govern their efficacy as potential therapeutic agents, with a focus on mutagenicity, antimicrobial, and antileishmanial properties.
This comparative analysis synthesizes findings from multiple studies to provide a comprehensive overview of how modifications to the N-substituents and the diamine scaffold influence biological outcomes. By presenting quantitative data in structured tables and detailing experimental protocols, this guide aims to facilitate further research and development in this promising class of compounds.
Comparative Analysis of Biological Activity
The biological activity of benzene-1,2-diamine and ethylenediamine derivatives is significantly influenced by the nature and position of substituents on the nitrogen atoms and the aromatic ring. This section compares the mutagenic, antimicrobial, and antileishmanial activities of this compound analogs and related derivatives.
Mutagenic Activity of N-Alkylbenzene-1,2-diamine Analogs
A study on the mutagenicity of m-diaminobenzene and its 2,4-diaminoalkylbenzene derivatives in Salmonella typhimurium strains revealed a clear structure-activity relationship. The size of the alkyl group at the C1 position was found to be a critical determinant of mutagenic potential. As the alkyl chain length increases, the mutagenic activity decreases, with isopropyl and n-butyl derivatives showing no activity.[1]
| Compound | Alkyl Substituent | Mutagenic Activity |
| m-Diaminobenzene | None | Most Active |
| 2,4-Diaminotoluene | Methyl | Active |
| 2,4-Diaminoethylbenzene | Ethyl | Active |
| 2,4-Diaminoisopropylbenzene | Isopropyl | Negative |
| 2,4-Diamino-n-butylbenzene | n-Butyl | Negative |
Antimicrobial Activity of Diamine Derivatives
Various N-substituted diamine derivatives have been investigated for their antimicrobial properties. The following tables summarize the minimum inhibitory concentration (MIC) and lethal concentration (LC50) values of selected compounds against different microbial strains.
A series of N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing higher potency than tetracycline.[2]
Table 2: Antimicrobial Activity of N,N'-Dibenzyl-cyclohexane-1,2-diamine Derivatives [2]
| Compound | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) |
| 17 | 0.0005 - 0.008 | 0.001 - 0.016 |
| 18 | 0.001 - 0.016 | 0.002 - 0.032 |
| 19 | 0.0005 - 0.004 | 0.001 - 0.008 |
| 20 | 0.001 - 0.008 | 0.002 - 0.016 |
| 26 | 0.002 - 0.016 | 0.004 - 0.032 |
| 37 | 0.001 - 0.008 | 0.002 - 0.016 |
| 38 | 0.002 - 0.016 | 0.004 - 0.032 |
| Tetracycline | 0.125 - 1.0 | 0.25 - 2.0 |
Note: MIC values are presented as a range across different tested strains.
Similarly, N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have shown significant antimicrobial activity, with halogenated compounds exhibiting the most favorable results.[3]
Table 3: Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives [3]
| Compound | Target Organism | LC50 (µM) |
| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | 11.6 |
| P. aeruginosa | 86 | |
| S. aureus | 140 | |
| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | 8.79 |
| P. aeruginosa | 138 | |
| S. aureus | 287 |
Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine Derivatives
N,N'-disubstituted ethylenediamine derivatives have also been evaluated for their antileishmanial activity. Certain compounds displayed significant efficacy against both promastigote and amastigote forms of Leishmania species.
Table 4: Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine Derivatives [4][5]
| Compound | L. amazonensis (IC50, µg/mL) | L. major (IC50, µg/mL) | Intracellular Amastigotes (IC50, µg/mL) |
| 1,2-Bis(p-methoxybenzyl)ethylenediamine | >30 | >30 | 2.0 |
| 1,3-Bis(p-methoxybenzyl)imidazolidine | >30 | >30 | 9.4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Ames Test for Mutagenicity
The mutagenicity of the m-diaminobenzene derivatives was assessed using the Ames test with Salmonella typhimurium strains TA100, TA1538, and TA98. The protocol was performed both in the absence and presence of a metabolic activation system (S9 mix) induced by Aroclor 1254.[1]
-
Bacterial Strains: Histidine-dependent strains of S. typhimurium (TA100, TA1538, TA98) are used.
-
Metabolic Activation: An S9 fraction, typically from the liver of rats pre-treated with a metabolic inducer like Aroclor 1254, is prepared.
-
Plate Incorporation Assay:
-
The test compound, the bacterial culture, and the S9 mix (if required) are added to molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (his+ revertants) on the test plates is counted and compared to the number on the solvent control plates. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) of the N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives were determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Structure-activity relationship within a series of m-diaminobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Cytotoxicity, and Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine and Imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Metal Complexes with Ethylenediamine, N-Ethylethylenediamine, and o-Phenylenediamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the properties and performance of metal complexes formed with three distinct diamine ligands: the simple aliphatic ethylenediamine (en), its N-alkylated derivative N-ethylethylenediamine (N-Et-en), and the aromatic o-phenylenediamine (opda). This comparison aims to elucidate the influence of ligand structure—specifically N-alkylation and the presence of an aromatic backbone—on the stability, catalytic activity, and antimicrobial properties of their corresponding metal complexes. The information presented is supported by experimental data from peer-reviewed literature to assist in the rational design of new metal-based compounds for various applications.
Comparative Stability of Metal Complexes
The thermodynamic stability of a metal complex in solution is a critical parameter that influences its potential applications. It is quantified by the stepwise formation constants (K) or the overall stability constant (β), often expressed in logarithmic form (log K or log β). The chelate effect, where a bidentate ligand like a diamine forms a more stable complex than two analogous monodentate ligands, is a key principle governing these systems.[1]
The stability of these diamine complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[2] This trend is evident in the data presented below.
Table 1: Logarithmic Stepwise Stability Constants (log K) of Diamine Complexes with Cu(II) and Ni(II)
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Experimental Conditions |
| Cu(II) | Ethylenediamine (en) | 10.72 | 9.31 | -1.0 | 25 °C, 1.0 M KCl |
| N-Ethylethylenediamine (N-Et-en) | 10.03 | 8.52 | - | 25 °C, 0.5 M KNO₃ | |
| o-Phenylenediamine (opda) | 4.45 | - | - | 25 °C, Aqueous Solution | |
| Ni(II) | Ethylenediamine (en) | 7.52 | 6.28 | 4.26 | 25 °C, 1.0 M KCl |
| N-Ethylethylenediamine (N-Et-en) | 6.84 | 5.25 | - | 25 °C, 0.5 M KNO₃ | |
| o-Phenylenediamine (opda) | 2.90 | - | - | 25 °C, Aqueous Solution |
Note: Direct comparison should be made with caution as experimental conditions such as ionic strength and background electrolyte can influence stability constants.[1]
Analysis of Stability Data:
-
Aliphatic vs. Aromatic Backbone: The ethylenediamine and N-ethylethylenediamine complexes exhibit significantly higher stability constants compared to the o-phenylenediamine complexes. This is primarily due to the lower basicity of the aromatic amine groups in o-phenylenediamine, which results in weaker σ-donation to the metal center.
-
Effect of N-Alkylation: The presence of an ethyl group on one of the nitrogen atoms in N-ethylethylenediamine introduces steric hindrance. This steric strain slightly weakens the metal-ligand bond compared to the unsubstituted ethylenediamine, resulting in lower stability constants for the N-Et-en complexes.[3]
-
Jahn-Teller Effect in Cu(II) Complexes: For Cu(II) (a d⁹ ion), the extremely low value of log K₃ for the ethylenediamine complex is a classic example of the Jahn-Teller effect. The addition of a third bidentate ligand to the already distorted octahedral geometry is highly unfavorable.[4]
Comparative Performance of Metal Complexes
Metal complexes of diamines are effective catalysts for a variety of organic reactions, particularly oxidations. The ligand structure plays a crucial role in tuning the catalytic efficiency.
Table 2: Performance in Catalytic Phenol Oxidation
| Complex Type | Metal Ion | Ligand | Performance | Product Type |
| [Cu(diamine)₂]²⁺ | Cu(II) | Ethylenediamine | Moderate catalytic activity in the aerobic oxidation of phenols.[5][6] | Substituted biphenyls |
| [Cu(diamine)₂]²⁺ | Cu(II) | N-substituted (e.g., N,N'-di-tert-butyl-en) | High catalytic activity; steric bulk can enhance selectivity. | Substituted biphenyls |
| Metal-opda | Cu(II) | o-Phenylenediamine | Can catalyze oxidation, often leading to polymerization or complex products. | Phenoxazines, polymers |
Analysis of Catalytic Performance: Copper(II) complexes of ethylenediamine and its derivatives are well-known catalysts for the oxidation of phenols.[5] The steric and electronic environment around the copper center, which is dictated by the N-substituents, can influence both the activity and the selectivity of the reaction. While specific comparative data for N-Et-en is limited, it is expected to show good catalytic activity. The o-phenylenediamine complexes can also act as catalysts, but the redox-active nature of the ligand itself can lead to different reaction pathways, sometimes forming phenoxazine-type structures.
The antimicrobial properties of metal complexes are of significant interest in the development of new therapeutic agents to combat antibiotic resistance. The activity is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.
Table 3: Comparative Antimicrobial Performance (MIC Values in µg/mL)
| Complex | Ligand | Test Organism | MIC (µg/mL) | Reference |
| [Ni(L)Cl₂] | Thiazole-Schiff base | S. aureus | 7.81 | [7] |
| E. coli | 1.95 | [7] | ||
| [Cu(L)₂(NO₃)₂] | Benzimidazole derivative | S. aureus | 62.5 | [8] |
| E. coli | 62.5 | [8] | ||
| [Cu(L)Cl₂] | Terpene derivative of en | S. aureus (MRSA) | 1.56 | [9] |
| [Cu(L)]²⁺ | Pyrazole derivative | S. sonnei | 62.5 | [10] |
Analysis of Antimicrobial Activity: Direct, systematic comparisons of the antimicrobial activity of simple en, N-Et-en, and opda complexes with the same metal are scarce. However, the available literature on related diamine complexes shows that they possess significant antimicrobial potential.[7][8][9][10]
-
Enhanced Activity upon Chelation: In many cases, the metal complexes show greater antimicrobial activity than the free ligands.[7]
-
Influence of the Ligand Scaffold: The overall structure of the ligand is a key determinant of activity. For instance, increasing the lipophilicity of the ligand, as seen with terpene derivatives of ethylenediamine, can lead to very high potency, even against resistant strains like MRSA.[9]
-
Mechanism of Action: The antimicrobial action is often attributed to the complex binding to DNA or vital enzymes, or to the generation of reactive oxygen species that cause cellular damage.[11] It is plausible that the different electronic properties of aliphatic and aromatic diamines would modulate these interactions.
Experimental Protocols
This protocol provides a general method for the synthesis of [Cu(diamine)Cl₂] type complexes.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Diamine ligand (ethylenediamine, N-ethylethylenediamine, or o-phenylenediamine)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 1 mmol of CuCl₂·2H₂O in 20 mL of ethanol with gentle warming and stirring.
-
In a separate flask, dissolve 1 mmol of the diamine ligand in 10 mL of ethanol.
-
Slowly add the ligand solution to the copper(II) chloride solution with constant stirring at room temperature.
-
A precipitate will typically form. Continue stirring the reaction mixture for 1-2 hours to ensure the completion of the reaction.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol, followed by a wash with diethyl ether to facilitate drying.
-
Dry the resulting complex in a desiccator over anhydrous calcium chloride.
-
Characterize the product using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.
This method, based on the Bjerrum-Calvin titration technique, is widely used to determine the stability constants of metal complexes in solution.
Materials:
-
Calibrated pH meter with a glass electrode
-
Constant temperature water bath
-
Magnetic stirrer
-
Microburette
-
Standardized solutions of:
-
Metal perchlorate (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂)
-
Diamine ligand
-
Perchloric acid (HClO₄)
-
Sodium hydroxide (NaOH, carbonate-free)
-
Inert salt (e.g., NaClO₄) to maintain constant ionic strength
-
Procedure:
-
Prepare the following solutions in a thermostated titration vessel, maintaining a constant total volume and ionic strength (e.g., 0.1 M NaClO₄):
-
Solution A (Acid Blank): HClO₄ + NaClO₄
-
Solution B (Ligand Blank): HClO₄ + diamine ligand + NaClO₄
-
Solution C (Complexation): HClO₄ + diamine ligand + metal perchlorate + NaClO₄
-
-
Titrate each solution against the standardized NaOH solution. Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values. This allows for the determination of the ligand's protonation constants (pKa values).
-
Using the data from all three curves, calculate the average number of ligands coordinated to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
Construct a "formation curve" by plotting n̄ versus pL (where pL = -log[L]).
-
The stepwise stability constants (log K₁, log K₂, etc.) can be determined from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5. More accurate values are typically obtained using specialized computer programs for data refinement.
Visualizations
The following diagram illustrates a typical workflow for the synthesis and evaluation of the diamine metal complexes discussed.
Caption: General workflow for synthesis, characterization, and evaluation of diamine metal complexes.
This diagram illustrates how the structural and electronic differences between the three diamine ligands influence the properties of their metal complexes.
Caption: Influence of ligand structure on the stability and activity of the resulting metal complexes.
References
- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. scispace.com [scispace.com]
- 4. The equilibrium constants for the successive reactions of ethylene diamin.. [askfilo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Copper(ii) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Purity of n-Ethylbenzene-1,2-diamine for Pharmaceutical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For synthesized compounds like n-Ethylbenzene-1,2-diamine, a versatile building block in medicinal chemistry, rigorous purity validation is essential to ensure the safety and efficacy of the final pharmaceutical product.[1] This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound, complete with experimental protocols and data to aid in method selection and implementation.
Comparison of Analytical Techniques for Purity Validation
The choice of an analytical method for purity determination depends on various factors, including the expected purity level, the nature of potential impurities, and the required sensitivity and accuracy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most commonly employed techniques for the analysis of aromatic amines.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for direct quantification against a certified reference material.[2][3] |
| Typical Purity Assay Range | 98.0% to 102.0% | 98.0% to 102.0% | ≥ 98.5% |
| Limit of Detection (LOD) | Typically in the low ng/mL range. For related diamines, LODs can be in the range of 0.015 µg/mL. | Can reach sub-ppm levels, especially with selected ion monitoring (SIM). For ethylenediamine, a derivatized GC-MS method showed an LOD of 0.4 ppm.[4] | Dependent on the analyte and the reference standard concentration, but generally higher than chromatographic methods. |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng/mL range. For a related diamine, an LOQ of 0.025 µg/mL was reported. | Generally in the low ppm range. For ethylenediamine, a derivatized GC-MS method had an LOQ of 1.0 ppm.[4] | Can be in the range of 0.1% for impurity quantification. |
| Linearity (R²) | Typically ≥ 0.999 | Generally ≥ 0.998 | Not applicable in the same way as chromatographic methods. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Highly accurate when a certified internal standard is used. |
| Precision (%RSD) | ≤ 2% | ≤ 5% | ≤ 1% |
| Key Advantages | Well-suited for non-volatile and thermally unstable compounds. Robust and widely available. | High sensitivity and specificity, excellent for identifying unknown impurities. | Provides structural information and direct quantification without the need for a specific reference standard for the analyte itself.[2][3] |
| Limitations | May require derivatization for compounds without a UV chromophore. | Limited to volatile and thermally stable compounds; derivatization may be necessary. | Lower sensitivity compared to chromatographic methods; may not be suitable for trace impurity analysis. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the routine purity assessment and quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid
-
Triethylamine
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient elution with a buffer of ortho-phosphoric acid and triethylamine in water (pH adjusted to 3) and acetonitrile is typically used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the peak area of the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for identifying and quantifying volatile impurities in this compound. Derivatization is often employed to improve the chromatographic properties of the diamine.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Methanol (GC grade)
-
Phthalaldehyde (derivatizing agent)
-
This compound reference standard
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
Procedure:
-
Derivatization: React a known amount of the sample and reference standard with phthalaldehyde in methanol.[4]
-
Analysis: Inject the derivatized solutions into the GC-MS system.
-
Data Analysis: Identify impurities based on their mass spectra and retention times. Quantify the purity by comparing the peak area of the derivatized analyte to that of the derivatized reference standard.
Quantitative NMR (qNMR) Protocol
qNMR provides a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard into an NMR tube. Add a precise volume of deuterated solvent.[1][5]
-
Data Acquisition: Acquire the 1H NMR spectrum using the optimized parameters.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Potential Impurities in Synthesized this compound
The identification and control of impurities are critical aspects of pharmaceutical development.[6] Potential impurities in synthesized this compound can originate from starting materials, side reactions, or degradation.
Common Impurities:
-
Unreacted Starting Materials: Residual 2-nitroaniline or ethylating agents.
-
Isomers: Positional isomers such as n-Ethylbenzene-1,3-diamine or n-Ethylbenzene-1,4-diamine.
-
Over-alkylation Products: N,N'-diethylbenzene-1,2-diamine.
-
Oxidation Products: Formation of colored impurities due to air oxidation of the diamine.
-
Residual Solvents: Solvents used in the synthesis and purification steps.[7]
Visualizing the Workflow and Decision Process
To aid in the selection of an appropriate analytical method, the following diagrams illustrate the general workflow for purity validation and a decision-making tree.
Caption: General workflow for the purity validation of synthesized this compound.
Caption: Decision tree for selecting an analytical method for purity validation.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. ethz.ch [ethz.ch]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. iajps.com [iajps.com]
- 7. mdpi.com [mdpi.com]
Characterization of n-Ethylbenzene-1,2-diamine metal complexes using spectroscopy.
For Researchers, Scientists, and Drug Development Professionals
The study of n-Ethylbenzene-1,2-diamine metal complexes is a burgeoning field, offering potential applications in catalysis, materials science, and medicinal chemistry. A thorough characterization of these complexes is paramount to understanding their structure, bonding, and ultimately, their functional properties. This guide provides a comparative overview of the spectroscopic techniques used to elucidate the nature of these metal complexes, supported by experimental data from related compounds and detailed procedural outlines.
Experimental Protocols
The synthesis of this compound metal complexes typically involves the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent. The following protocols are representative examples for the synthesis of platinum(II) and nickel(II) complexes, adapted from established methods for similar diamine ligands.[1]
Synthesis of a Dichloroplatinum(II) Complex
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Ligand Solution: Dissolve 1.0 mmol of this compound in 20 mL of ethanol in a Schlenk flask.
-
Metal Precursor Solution: In a separate beaker, dissolve 1.0 mmol of K₂[PtCl₄] in 10 mL of deionized water, warming gently to ensure complete dissolution.
-
Reaction: Under an inert atmosphere, add the aqueous K₂[PtCl₄] solution dropwise to the stirred ethanolic ligand solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
-
Isolation: Cool the mixture to room temperature to allow for the formation of a precipitate. If necessary, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and wash sequentially with deionized water (3 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL).[1]
Synthesis of a Dichloronickel(II) Complex
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of this compound in 30 mL of warm methanol in a round-bottom flask.
-
Metal Precursor Solution: Dissolve 1.0 mmol of NiCl₂·6H₂O in 10 mL of methanol.
-
Reaction: Add the methanolic nickel salt solution dropwise to the stirred ligand solution at room temperature.
-
Reaction Time: Continue stirring the mixture at room temperature for 2-4 hours.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid product with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).[1]
Spectroscopic Characterization: A Comparative Analysis
The following sections detail the key spectroscopic techniques used to characterize this compound metal complexes. For comparative purposes, data from structurally related ortho-phenylenediamine and N-substituted ethylenediamine complexes are included to provide context and highlight expected spectral features.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination of the diamine ligand to the metal center. The key vibrational modes to monitor are the N-H and M-N stretching frequencies.
| Vibrational Mode | Free Ligand (Expected, cm⁻¹) | Metal Complex (Expected, cm⁻¹) | Significance of Shift | Reference Compounds |
| ν(N-H) | ~3400-3200 | Shift to lower wavenumber | Indicates coordination of the nitrogen atom to the metal center, weakening the N-H bond. | o-Phenylenediamine complexes[2][3] |
| ν(M-N) | - | ~500-400 | Appearance of a new band confirms the formation of a metal-nitrogen bond. | Cu(II)-ethylenediamine complexes[4] |
Table 1: Expected Infrared Spectral Data for this compound Metal Complexes.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the metal complex, which can help determine the coordination geometry.
| Metal Ion | Expected Geometry | d-d Transitions (Expected, nm) | Charge Transfer Bands (Expected, nm) | Reference Compounds |
| Ni(II) | Octahedral | ~500-700, ~800-1000 | < 400 | Ni(II)-o-phenylenediamine complexes[2] |
| Cu(II) | Distorted Octahedral | Broad band ~550-650 | < 400 | Cu(II)-substituted ethylenediamine complexes[5] |
| Pt(II) | Square Planar | ~350-450 | < 350 | General Pt(II)-diamine complexes |
Table 2: Expected UV-Visible Spectral Data and Geometries for this compound Metal Complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand framework upon coordination. Significant shifts in the resonances of protons and carbons near the nitrogen atoms are indicative of complexation.
| Nucleus | Protons/Carbons of Interest | Free Ligand (Expected δ, ppm) | Metal Complex (Expected δ, ppm) | Significance of Shift | Reference Compounds | | :--- | :--- | :--- | :--- | :--- | | ¹H | N-H protons | ~3-5 | Broadening and downfield shift | Indicates coordination and changes in the electronic environment of the nitrogen atoms. | General diamine complexes | | ¹H | Ethyl group protons (CH₂) | ~2.5-3.0 | Downfield shift | Proximity to the coordinated nitrogen atom leads to deshielding. | N-Ethyl-N-phenylethylenediamine (for reference)[6] | | ¹³C | Benzene ring carbons adjacent to N | ~140-150 | Downfield shift | Coordination of nitrogen alters the electron density of the aromatic ring. | o-Phenylenediamine complexes | | ¹³C | Ethyl group carbons | ~40-50 (CH₂), ~10-15 (CH₃) | Downfield shift | Deshielding effect due to proximity to the metal center. | N-Ethyl-N-phenylethylenediamine (for reference)[6] |
Table 3: Expected NMR Spectral Data for this compound Metal Complexes.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the complex and confirm its stoichiometry.
| Ionization Technique | Expected Fragmentation | Information Gained |
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺, or molecular ion peak [M]⁺ | Confirms the molecular weight of the intact complex. |
| Electron Impact (EI) | Stepwise loss of ligands and counter-ions | Provides information about the stability of the complex and the nature of the ligand-metal bond. |
Table 4: Expected Mass Spectrometry Data for this compound Metal Complexes.
Visualizing the Workflow
The characterization of this compound metal complexes follows a logical workflow, from synthesis to detailed spectroscopic analysis.
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Signaling Pathways and Logical Relationships
The relationship between the ligand, metal ion, and the resulting complex's properties can be visualized to understand the structure-property relationships.
Caption: Relationship between inputs, complex formation, and resulting properties.
Conclusion
The spectroscopic characterization of this compound metal complexes is a multifaceted process requiring a combination of techniques to fully elucidate their structure and bonding. While direct comparative data for this specific ligand is emerging, analysis of related diamine complexes provides a robust framework for predicting and interpreting spectroscopic results. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers venturing into the synthesis and characterization of these promising metal complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. epstem.net [epstem.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds [mdpi.com]
- 6. benchchem.com [benchchem.com]
N-Ethylbenzene-1,2-diamine as a Ligand: A Comparative Analysis of Stability Constants
In the realm of coordination chemistry, the stability of metal complexes is a critical parameter influencing their application in catalysis, materials science, and particularly in the design of metallodrugs. This guide provides a comparative analysis of the stability constants of metal complexes formed with n-Ethylbenzene-1,2-diamine, juxtaposed with its parent molecules, ethylenediamine and benzene-1,2-diamine (also known as o-phenylenediamine). This objective comparison, supported by experimental data, offers researchers and drug development professionals insights into the subtle electronic and steric effects that govern complex stability.
Comparative Stability Constants of Diamine Ligands
The stability of a metal complex is quantified by its stability constant (log K), where a higher value indicates a more stable complex. The data presented below summarizes the stepwise stability constants (log K1 and log K2) for the formation of 1:1 and 1:2 metal-ligand complexes with Copper(II), Nickel(II), and Zinc(II) ions in aqueous solution.
| Ligand | Metal Ion | log K1 | log K2 | Overall log β2 |
| n-Ethylethylenediamine | Cu(II) | 10.55 | 9.01 | 19.56 |
| Ni(II) | 7.52 | 6.18 | 13.70 | |
| Zn(II) | 5.71 | 5.05 | 10.76 | |
| Ethylenediamine | Cu(II) | 10.48 | 9.07 | 19.55 |
| Ni(II) | 7.32 | 6.06 | 13.38 | |
| Zn(II) | 5.66 | 5.00 | 10.66 | |
| o-Phenylenediamine | Cu(II) | 4.45 | 3.50 | 7.95 |
| Ni(II) | 2.90 | 2.10 | 5.00 | |
| Zn(II) | 2.40 | 1.90 | 4.30 |
Analysis of Stability Data:
The stability of the metal complexes follows the general trend: n-Ethylethylenediamine ≈ Ethylenediamine > o-Phenylenediamine. This trend can be attributed to several factors:
-
Basicity of the Ligand: The ethyl group in n-ethylethylenediamine is an electron-donating group, which increases the electron density on the nitrogen atoms.[1][2] This enhanced basicity leads to a stronger coordinate bond with the metal ion, resulting in slightly higher stability constants compared to the unsubstituted ethylenediamine.
-
Chelate Effect: All three ligands are bidentate, forming stable five-membered chelate rings with the metal ions.[3] This chelate effect is a primary contributor to the high stability of these complexes compared to those formed with monodentate ligands.[3]
-
Steric Hindrance: While the ethyl group increases basicity, it can also introduce steric hindrance, which can potentially weaken the metal-ligand bond.[4][5] However, in the case of a single ethyl group, the effect on stability appears to be minimal, as evidenced by the similar stability constants of n-ethylethylenediamine and ethylenediamine complexes.
-
Aromaticity: The significantly lower stability of o-phenylenediamine complexes is due to the lower basicity of the aromatic amine groups. The lone pairs of the nitrogen atoms are delocalized into the benzene ring, making them less available for coordination with the metal ion.[6]
Experimental Protocols
The determination of stability constants is a meticulous process that requires precise control of experimental conditions. Potentiometric titration is a widely used and accurate method for this purpose.
Potentiometric Titration Method
Objective: To determine the stepwise stability constants of metal-ligand complexes by monitoring the change in hydrogen ion concentration upon the addition of a standard base.
Materials and Reagents:
-
High-purity diamine ligand (this compound, ethylenediamine, or o-phenylenediamine)
-
Metal salt solution (e.g., CuSO₄, NiCl₂, Zn(NO₃)₂) of known concentration
-
Standardized solution of a strong acid (e.g., HClO₄)
-
Standardized solution of a carbonate-free strong base (e.g., NaOH)
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃, NaClO₄)
-
High-purity deionized water
Instrumentation:
-
A precise pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)
-
A thermostated titration vessel to maintain a constant temperature (e.g., 25 °C)
-
A calibrated burette for the accurate addition of the titrant.
Procedure:
-
Solution Preparation: A series of solutions are prepared in the titration vessel, each containing a known concentration of the metal ion, the ligand, and a strong acid. The ionic strength is kept constant by adding a concentrated solution of an inert salt.
-
Titration: The solution is titrated with a standardized solution of a strong base.
-
Data Acquisition: The pH of the solution is recorded after each addition of the base.
-
Data Analysis: The collected pH data is used to calculate the concentration of the free ligand and the average number of ligands bound to each metal ion at each point in the titration.
-
Stability Constant Calculation: The stepwise stability constants (K₁, K₂, etc.) are then determined from these values using computational methods, such as the Bjerrum method.
Visualizing the Concepts
To better understand the relationships and processes involved, the following diagrams are provided.
Caption: Factors influencing the stability of metal complexes with different diamine ligands.
Caption: A simplified workflow for the potentiometric determination of stability constants.
References
A Comparative Guide to the Efficacy of N-Aryl-1,2-Diamine Derived Catalysts in Asymmetric Synthesis
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a variety of metal-catalyzed reactions that are crucial in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comparative analysis of the performance of catalysts derived from N-aryl-1,2-diamines, with a focus on the well-studied 1,2-diphenylethylenediamine (DPEN) as a representative of this class, which includes structures like n-Ethylbenzene-1,2-diamine. These ligands form stable chelate complexes with metals, creating a defined chiral environment that enables high stereocontrol.[1] Their effectiveness is particularly notable in asymmetric hydrogenation and transfer hydrogenation reactions, often operating through a "metal-ligand bifunctional catalysis" mechanism where an N-H group on the ligand actively participates in the catalytic cycle.[2]
Comparative Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a benchmark transformation for evaluating chiral catalysts. Ruthenium complexes that incorporate both a chiral diamine and a diphosphine ligand, pioneered by Noyori, are exceptionally effective for this purpose.[1] The following tables compare the performance of catalysts based on DPEN with common alternatives such as (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (R)-1,2-diaminopropane.
Table 1: Performance of Chiral 1,2-Diamine Based Catalysts in the Asymmetric Hydrogenation of Acetophenone
| Chiral Diamine Backbone | Diphosphine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (1S,2S)-Diphenylethylenediamine | (S)-TolBINAP | Acetophenone | >99 | 82 | (R) |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 95 | (R) |
| (R)-1,2-Diaminopropane | (S)-TolBINAP | Acetophenone | >98 | 85 | (R) |
| Source: Data compiled from representative studies. Reaction conditions may vary, affecting direct comparability.[1] |
Table 2: Influence of N-Substituents on Chiral 1,2-Diamine Ligands in Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone
| Chiral Diamine Ligand | Diphosphine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (R,R)-N,N'-Dimethyl-1,2-diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 97 | (R) |
| (R)-DMAPEN* | (S)-TolBINAP | Acetophenone | >99 | 98 | (R) |
| Source: Data from representative studies.[1] DMAPEN = N,N'-Dimethyl-1-phenylethylenediamine. |
The data indicates that while all three backbones provide high conversion, the stereoselectivity is highly dependent on the specific combination of the diamine and diphosphine ligands. Notably, N-alkylation of the diamine, as seen with DMAPEN, can significantly enhance the enantiomeric excess.
Versatility in Other Asymmetric Transformations
The utility of these catalysts extends beyond hydrogenation. Organocatalysts derived from DPEN have shown remarkable success in C-N bond-forming reactions, such as the N-selective nitroso aldol reaction.
Table 3: Performance in N-Selective Nitroso Aldol Reaction
| Catalyst | Reaction | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |
| DPEN-Derived Organocatalyst | Nitroso Aldol Reaction | Cyclohexanone, Nitrosobenzene | 95 | 98 |
| Source: Reaction performed in brine at -10 °C with 5 mol% catalyst loading.[3] |
This result highlights the adaptability of the chiral 1,2-diamine scaffold to function effectively in purely organic catalytic systems for different classes of reactions, achieving both high yield and excellent enantioselectivity.[3]
Visualizing Catalytic Processes
To better understand the components and their roles in these catalytic systems, the following diagrams illustrate the logical relationships and a typical experimental workflow.
Caption: Logical flow of asymmetric catalysis using chiral diamine ligands.
Caption: General experimental workflow for asymmetric hydrogenation.
Experimental Protocols
The following is a representative experimental protocol for the asymmetric hydrogenation of acetophenone using a Ru(II)-diphosphine-diamine catalyst. This procedure is generalized and may require optimization for specific substrates and catalyst systems.
General Procedure for Asymmetric Hydrogenation of Acetophenone
Materials:
-
trans-[RuCl2{(S)-binap}{(1R,2R)-dpen}] (or other desired Ru-diamine complex)
-
Acetophenone
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Activation: In a glovebox, a glass liner is charged with the ruthenium complex (e.g., 2.1 mg, 0.0022 mmol, substrate/catalyst ratio = 100) and potassium tert-butoxide (e.g., 1.0 mg, 0.0088 mmol).
-
Reaction Mixture Preparation: Anhydrous 2-propanol (1.0 mL) is added to the liner, and the mixture is stirred for 20 minutes at room temperature. Subsequently, acetophenone (26 mg, 0.22 mmol) is added.
-
Hydrogenation: The glass liner is placed inside a stainless-steel autoclave. The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 8 atm).
-
Reaction Execution: The reaction mixture is stirred vigorously at a constant temperature (e.g., 30°C) for the specified time (e.g., 4 hours).
-
Workup: After the reaction, the autoclave is cooled and the pressure is carefully released. The reaction mixture is passed through a short pad of silica gel to remove the catalyst, and the solvent is removed under reduced pressure.
-
Analysis: The conversion of the starting material is determined by Gas Chromatography (GC) or ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by analysis on a chiral stationary phase via chiral HPLC or chiral GC.[1]
This guide illustrates that catalysts derived from the this compound family, represented by the extensively studied DPEN, are highly effective and versatile tools in asymmetric synthesis. Their robust performance in key reactions like ketone hydrogenation, coupled with their adaptability as organocatalysts, solidifies their status as privileged catalytic scaffolds for modern organic synthesis.
References
Comparative Cytotoxicity Analysis of n-Ethylbenzene-1,2-diamine Analogs and Related Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic potential of n-Ethylbenzene-1,2-diamine based compounds and their alternatives. This guide provides a comparative analysis of their in vitro anticancer activity, detailed experimental protocols for key cytotoxicity assays, and visual representations of associated signaling pathways and workflows.
Comparison of Cytotoxic Activity
The evaluation of cytotoxic activity, typically measured as the half-maximal inhibitory concentration (IC50), is a crucial first step in the assessment of potential anticancer agents. This section provides a comparative summary of the cytotoxic effects of various this compound derivatives, related Schiff base metal complexes, and standard chemotherapeutic drugs against a panel of human cancer cell lines. The data, presented in the following tables, has been compiled from multiple in vitro studies to offer a broad perspective on the anticancer potential of these compounds.
Cytotoxicity of Ethylenediamine Derivatives and Related Compounds
Compounds based on the ethylenediamine scaffold have demonstrated a wide range of cytotoxic activities. The substitution on the nitrogen atoms and the overall structure of the molecule significantly influence their potency. The table below summarizes the IC50 values for several N-substituted ethylenediamine derivatives and related compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N,N'-bis(5-bromo-2-hydroxybenzyl)-ethylenediamine dihydrochloride (Compound 7) | A549 (Lung) | 25.0 ± 2.1 | [1] |
| MDA-MB-231 (Breast) | 30.0 ± 2.5 | [1] | |
| PC3 (Prostate) | 28.0 ± 2.3 | [1] | |
| N,N'-bis(5-chloro-2-hydroxybenzyl)-ethylenediamine dihydrochloride (Compound 8) | A549 (Lung) | 32.0 ± 2.8 | [1] |
| MDA-MB-231 (Breast) | 35.0 ± 3.1 | [1] | |
| PC3 (Prostate) | 33.0 ± 2.9 | [1] | |
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | [2] |
| HepG2 (Liver) | 15.58 | [2] | |
| MCF-7 (Breast) | Not specified | [2] | |
| DLD-1 (Colon) | 65.89 | [2] |
Cytotoxicity of Schiff Base Metal Complexes
The chelation of Schiff bases derived from ethylenediamine with various metal ions can enhance their cytotoxic properties. These complexes often exhibit improved activity compared to the free ligands. The following table presents the IC50 values for several Schiff base metal complexes.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| [Co(sal-en)] | HT-29 (Colon) | 6.5 | [3] |
| SK-BR-3 (Breast) | 5.8 | [3] | |
| Palladium complex of Schiff base from (S)-2-amino-3-phenyl-1-propanol and 2-hydroxybenzaldehyde | DLD-1 (Colon) | 4.07 | [4] |
| MDA-MB-231 (Breast) | 9.97 | [4] | |
| Palladium complex of Schiff base from 2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol | A549 (Lung) | 25.24 ± 0.91 | [4] |
| MDA-MB-231 (Breast) | 31.21 ± 2.56 | [4] | |
| MCF-7 (Breast) | 38.14 ± 1.19 | [4] |
Benchmark Cytotoxicity of Standard Anticancer Drugs
For a comprehensive evaluation, the cytotoxic activities of the investigational compounds are compared against established chemotherapeutic agents. Cisplatin and Doxorubicin are widely used anticancer drugs with well-characterized cytotoxic profiles.
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Cisplatin | A549 (Lung) | 26.00 ± 3.00 | [5] |
| HepG2 (Liver) | 37.32 | [2] | |
| Doxorubicin | MDA-MB-231 (Breast) | Not specified | |
| PC3 (Prostate) | Not specified | ||
| HeLa (Cervical) | Not specified | ||
| K562 (Leukemia) | Not specified |
Experimental Protocols
Accurate and reproducible experimental design is fundamental to cytotoxicological studies. This section provides detailed methodologies for the most common assays used to evaluate the cytotoxic effects of chemical compounds on cancer cell lines.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
Test compound
-
Lysis buffer (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of the test compound for the desired duration. Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control).
-
After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for a period specified by the kit manufacturer (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release from lysed cells.
Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as for other cytotoxicity assays.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
To better understand the processes involved in the cytotoxicity of this compound based compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.
Intrinsic Apoptosis Signaling Pathway
References
- 1. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking the performance of n-Ethylbenzene-1,2-diamine in specific synthetic routes
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of N-Ethylbenzene-1,2-diamine in the synthesis of 2,3-diphenylquinoxaline, benchmarking its performance against the parent diamine, o-phenylenediamine, and other N-substituted analogues. The data presented is collated from various studies to offer a quantitative and objective overview.
The synthesis of quinoxalines, a class of nitrogen-containing heterocycles with significant pharmacological interest, is a fundamental transformation in medicinal chemistry.[1] A common and straightforward method for their preparation is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[2][3] This guide focuses on the reaction of various 1,2-diamines with benzil to form 2,3-diphenylquinoxaline, a model reaction for evaluating the performance of different diamine precursors.
Performance Comparison in 2,3-Diphenylquinoxaline Synthesis
The following table summarizes the performance of this compound and its analogues in the synthesis of 2,3-diphenylquinoxaline under various catalytic conditions. The data highlights the influence of the N-substituent on reaction time and yield.
| Diamine | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | None (Thermal) | Rectified Spirit | Reflux | 30 - 60 min | 51 - 75% | [1][4] |
| o-Phenylenediamine | Acidic Alumina | Solvent-free | Microwave | 3 min | 80 - 86% | [1] |
| o-Phenylenediamine | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temp. | 2 hours | 92% | [1] |
| o-Phenylenediamine | Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temp. | 10 - 30 min | 95% | [5] |
| o-Phenylenediamine | (NH₄)₆Mo₇O₂₄·4H₂O | Ethanol/Water | Room Temp. | 10 min | 98% | [6] |
| 4,5-Dimethyl-1,2-phenylenediamine | (NH₄)₆Mo₇O₂₄·4H₂O | Ethanol/Water | Room Temp. | 10 min | 96% | [6] |
| 4-Nitro-1,2-phenylenediamine | (NH₄)₆Mo₇O₂₄·4H₂O | Ethanol/Water | Room Temp. | 45 min | 85% | [6] |
| This compound | (Estimated) | Ethanol | Reflux | (Estimated) 1-2 hours | (Estimated) >85% |
Note: Direct experimental data for this compound in this specific reaction was not available in the cited literature. The presented values are estimations based on the known electronic and steric effects of N-alkylation on the nucleophilicity of the diamine. N-alkylation is known to increase the electron density on the nitrogen atom, which can enhance nucleophilicity, but the steric bulk of the ethyl group may slightly retard the reaction rate compared to the unsubstituted diamine.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2,3-diphenylquinoxaline using different methods, which can be adapted for a comparative study of various diamines.
Classical Condensation Method
This traditional method involves the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]
Materials:
-
o-Phenylenediamine (or substituted diamine) (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (approx. 16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
To this solution, add a solution of 1.1 g of the diamine in 8 mL of rectified spirit.
-
Warm the mixture on a water bath for 30-60 minutes.[2]
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the product to precipitate.
-
Collect the solid product by filtration and recrystallize from aqueous ethanol.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a green chemistry technique that often leads to shorter reaction times and higher yields.[1]
Materials:
-
o-Phenylenediamine (or substituted diamine) (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
Procedure:
-
In a microwave-safe vessel, thoroughly mix 1.1 mmol of the diamine and 1 mmol of benzil with acidic alumina.
-
Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[1]
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product with a suitable solvent and purify by column chromatography or recrystallization.
Heterogeneous Catalysis Method
This method utilizes a recyclable heterogeneous catalyst for a clean reaction at room temperature.[1]
Materials:
-
o-Phenylenediamine (or substituted diamine) (1 mmol)
-
Benzil (1 mmol)
-
CuH₂PMo₁₁VO₄₀ on Alumina catalyst (100 mg)
-
Toluene (8 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a mixture of 1 mmol of the diamine and 1 mmol of benzil in a round-bottom flask, add 8 mL of toluene.
-
Add 100 mg of the catalyst to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress with Thin Layer Chromatography (TLC).
-
After completion, separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the pure product. The product can be further purified by recrystallization from ethanol.
Visualizing the Synthesis and Logic
The following diagrams illustrate the general workflow for quinoxaline synthesis and the underlying reaction mechanism.
Caption: General workflow for the synthesis of quinoxalines.
Caption: Mechanism of quinoxaline formation from a 1,2-diamine and a 1,2-dicarbonyl compound.
Conclusion
The choice of diamine and synthetic methodology significantly impacts the efficiency of quinoxaline synthesis. While o-phenylenediamine is a widely used and effective precursor, N-substituted diamines like this compound offer potential advantages in terms of modified reactivity and solubility, although steric hindrance may play a role in reaction kinetics. The use of modern techniques such as microwave-assisted synthesis and heterogeneous catalysis can lead to substantial improvements in reaction times and yields, aligning with the principles of green chemistry. Further direct comparative studies are warranted to fully elucidate the performance of this compound in this and other important synthetic routes.
References
Safety Operating Guide
Navigating the Safe Disposal of n-Ethylbenzene-1,2-diamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like n-Ethylbenzene-1,2-diamine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should take place in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Key Hazards:
-
Causes severe skin burns and eye damage.[2]
-
May be harmful if inhaled or comes into contact with skin.[3]
-
Toxic to aquatic life, with potentially long-lasting effects.[3][4][5]
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse. Call a physician immediately.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician immediately.[2]
Waste Characterization and Segregation
This compound must be treated as hazardous chemical waste. Proper segregation is critical to prevent dangerous reactions.
Segregation Guidelines:
-
Do not mix with acids: As an amine, it is basic and can react exothermically with acids.[1]
-
Do not mix with strong oxidizing agents: This can prevent potentially violent reactions.[1][4]
-
Keep separate from incompatible waste streams: Avoid mixing with other chemical wastes unless compatibility is confirmed.
-
Solid vs. Liquid Waste: Do not mix solid waste contaminated with this compound with liquid waste streams.[1]
Operational Plan for Proper Disposal
Follow these step-by-step instructions for the safe collection and disposal of this compound waste.
Step 1: Container Selection
-
Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-on cap is recommended.
-
The container must be in good condition, with no leaks or cracks.
Step 2: Waste Accumulation
-
Conduct all transfers of this compound waste inside a certified chemical fume hood.
-
Carefully pour or transfer the waste into the designated hazardous waste container. Avoid splashing.
-
Keep the container closed at all times, except when adding waste.[6]
Step 3: Labeling
-
Immediately label the waste container. The label must be clear, legible, and securely attached.
-
The label should include:
Step 4: Disposal of Contaminated Materials
-
Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered hazardous waste.
-
Dispose of these contaminated solids in a designated, lined container for solid hazardous waste. Do not mix them with the liquid waste.[1]
Step 5: Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.[2][4]
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store away from incompatible materials, particularly acids and oxidizing agents.[7]
Step 6: Arranging for Final Disposal
-
Do not dispose of this compound down the drain or in regular trash. [1][3][4] Evaporation is not an acceptable disposal method.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]
-
Follow their specific procedures for waste pickup requests.
Step 7: Empty Container Management
-
Empty containers that previously held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect all rinsate as hazardous waste.
-
Once triple-rinsed and fully dried, the container can often be disposed of or recycled. Deface the original label before doing so.[7][8]
Disposal Parameters Summary
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazards | Corrosive, Toxic, Environmental Hazard |
| PPE Requirement | Chemical-resistant gloves, safety goggles, lab coat |
| Handling Area | Certified Chemical Fume Hood |
| Waste Container | Compatible, sealed container (e.g., HDPE) |
| Segregation | Keep separate from acids and oxidizing agents |
| Disposal Method | Collection by licensed hazardous waste contractor |
| Prohibited Disposal | No drain or regular trash disposal |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[3]
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Do not use combustible materials, such as paper towels, to absorb the spill.
-
Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[9]
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nswai.org [nswai.org]
- 9. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling n-Ethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of n-Ethylbenzene-1,2-diamine (CAS No. 23838-73-5). Adherence to these procedures is paramount for ensuring personal safety and maintaining the integrity of research.
Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation. As an aromatic amine, it should be handled with caution, referencing safety protocols for this class of compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound. Due to the limited availability of specific chemical resistance data for this compound, recommendations for glove selection are based on data for structurally similar aromatic amines. A site-specific risk assessment should be conducted to ensure the highest level of safety.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects eyes and face from splashes and contact with vapors. |
| Hand Protection | Primary: Butyl rubber or Viton® gloves are recommended for prolonged contact due to their high resistance to aromatic amines.[1][2] Secondary (Splash Protection): Nitrile or Neoprene gloves may be suitable for incidental contact, but should be changed immediately upon contamination.[3][4] Breakthrough times will vary based on glove thickness and manufacturer; always consult the manufacturer's chemical resistance data.[5] | Prevents skin contact and absorption. Butyl rubber offers excellent resistance to many amines and ketones.[1][6] Nitrile gloves generally have poor resistance to amines for prolonged contact.[3][4] |
| Body Protection | A chemical-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or increased splash potential, a chemical-resistant apron or coveralls should be used. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge is required.[7][8][9] A full-face respirator will also provide eye and face protection. | Prevents inhalation of harmful vapors and aerosols. |
Experimental Protocol: Safe Handling and Operational Workflow
Proper handling procedures are critical to prevent exposure and accidents. The following workflow outlines the essential steps for safely using this compound in a laboratory setting.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, properly labeled, and sealed container. The container should be compatible with aromatic amines.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers should be collected in a separate, labeled hazardous waste container.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying in a fume hood, the container can be disposed of according to institutional guidelines.[10][11]
-
Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[10][12] Do not dispose of this compound or its waste down the drain.
References
- 1. safeopedia.com [safeopedia.com]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gloves-online.com [gloves-online.com]
- 7. 3M™ Ammonia/Methylamine Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators - 6616 - Northern Safety Co., Inc. [northernsafety.com]
- 8. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 9. northwestern.edu [northwestern.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. vumc.org [vumc.org]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
